Biological Activity of (R)-Funapide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction (R)-Funapide is the R-enantiomer of Funapide (also known as TV-45070 and XEN402), a potent, state-dependent inhibitor of voltage-gated sodium c...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Funapide is the R-enantiomer of Funapide (also known as TV-45070 and XEN402), a potent, state-dependent inhibitor of voltage-gated sodium channels (VGSCs).[1] Funapide has been investigated for its analgesic properties in a variety of chronic pain conditions, including osteoarthritis, neuropathic pain, and postherpetic neuralgia.[2] The primary molecular targets of Funapide are the Nav1.7 and Nav1.8 sodium channel subtypes, which are preferentially expressed in the peripheral nervous system and play a crucial role in pain signaling.[1][2] While the racemate and the (S)-enantiomer have been the focus of most research, (R)-Funapide is characterized as the less active of the two enantiomers.[1] This guide provides a comprehensive overview of the known biological activity of Funapide, with a specific focus on what is known about the (R)-enantiomer, and details the experimental methodologies used to characterize these compounds.
Core Biological Activity: Inhibition of Voltage-Gated Sodium Channels
Funapide exerts its biological effects by blocking the flow of sodium ions through voltage-gated sodium channels. This inhibition is state-dependent, meaning the drug has a higher affinity for certain conformational states of the channel (e.g., open or inactivated states) over the resting state. This property is crucial for its mechanism of action in pain pathways, as it allows for preferential targeting of rapidly firing neurons, such as those involved in nociceptive signaling.
Quantitative Data Presentation
The following tables summarize the known inhibitory concentrations (IC50) of Funapide against a panel of human voltage-gated sodium channel subtypes. It is important to note that these values likely represent the activity of the (S)-enantiomer or a racemic mixture.
(R)-Funapide is reported to be the less active enantiomer, though specific IC50 values are not publicly available.[1]
Signaling Pathways and Mechanism of Action
The analgesic effect of Funapide is primarily attributed to its inhibition of Nav1.7 channels located on nociceptive (pain-sensing) neurons. Nav1.7 acts as a threshold channel, amplifying small depolarizing signals in these neurons. By inhibiting Nav1.7, Funapide reduces the excitability of nociceptors, thereby decreasing the transmission of pain signals to the central nervous system.
The following diagram illustrates the proposed signaling pathway and the site of action for Funapide.
(R)-Funapide: A Technical Guide to its Application as a Negative Control for Nav1.7 Inhibition
For Researchers, Scientists, and Drug Development Professionals Introduction The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. Funapide (also known as TV-45070 or XEN402) has been investigated as a potent inhibitor of Nav1.7. Funapide is a chiral molecule, and its biological activity is stereospecific. The (S)-enantiomer is the active form responsible for Nav1.7 inhibition.[1] Consequently, the (R)-enantiomer, (R)-Funapide, serves as an ideal negative control in experimental settings to delineate the specific effects of Nav1.7 blockade by the active enantiomer. This technical guide provides an in-depth overview of (R)-Funapide's use as a negative control, including comparative quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
The Stereochemistry of Funapide and its Implications
Funapide's chemical structure contains a stereocenter, leading to the existence of two enantiomers: (S)-Funapide and (R)-Funapide. Patent literature on the asymmetric synthesis of Funapide specifies the (S)-enantiomer as the active pharmaceutical ingredient for the treatment of sodium channel-mediated diseases, particularly those involving Nav1.7. This indicates that the therapeutic effects of Funapide are attributable to the (S)-enantiomer.
In contrast, (R)-Funapide is described as the less active enantiomer. This significant difference in pharmacological activity makes (R)-Funapide an excellent tool for researchers. By using (R)-Funapide as a negative control alongside the active (S)-enantiomer or the racemic mixture, scientists can distinguish the biological effects stemming specifically from Nav1.7 inhibition from any potential off-target or non-specific effects of the chemical scaffold.
Data Presentation: Comparative Inhibitory Activity
Note: The table will be updated as more specific data for the individual enantiomers become available.
Experimental Protocols
The primary method for evaluating the inhibitory activity of compounds on Nav1.7 is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents in living cells.
This protocol is designed for assessing the inhibitory effects of Funapide enantiomers on human Nav1.7 channels heterologously expressed in a stable cell line, such as Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Preparation:
HEK293 cells stably expressing the human Nav1.7 channel (hNav1.7) are cultured in appropriate media and conditions.
For recording, cells are plated onto glass coverslips and allowed to adhere.
2. Electrophysiology Recording Solutions:
Internal (Pipette) Solution (in mM):
CsF: 140
NaCl: 10
EGTA: 1
HEPES: 10
Adjust pH to 7.3 with CsOH.
External (Bath) Solution (in mM):
NaCl: 140
KCl: 3
CaCl2: 1
MgCl2: 1
Glucose: 10
HEPES: 10
Adjust pH to 7.4 with NaOH.
3. Recording Procedure:
Coverslips with cells are placed in a recording chamber on an inverted microscope and perfused with the external solution.
Borosilicate glass micropipettes with a resistance of 3-7 MΩ are filled with the internal solution and mounted on a micromanipulator.
A gigaohm seal is formed between the pipette tip and the cell membrane.
The cell membrane is then ruptured to achieve the whole-cell configuration.
The cell is voltage-clamped at a holding potential of -120 mV.
Nav1.7 currents are elicited by a depolarization step to 0 mV for 20 ms.
A stable baseline recording is established before the application of any compounds.
4. Compound Application and Data Analysis:
(S)-Funapide, (R)-Funapide, or racemic Funapide are dissolved in an appropriate solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentrations.
The compound-containing solution is perfused into the recording chamber.
The effect of the compound on the Nav1.7 current is measured as the percentage of inhibition of the peak current amplitude compared to the baseline.
Concentration-response curves are generated by applying a range of compound concentrations, and the IC50 value is calculated by fitting the data to a logistical equation.
Mandatory Visualizations
Logical Workflow for Assessing Stereospecific Nav1.7 Inhibition
Caption: Workflow for evaluating the stereospecific inhibition of Nav1.7 by Funapide enantiomers.
Signaling Pathway of Pain Perception and Nav1.7 Involvement
Caption: The role of Nav1.7 in amplifying nociceptive signals at the peripheral nerve terminal.
Conclusion
The stereospecificity of Funapide's interaction with the Nav1.7 channel underscores the importance of using appropriate controls in pharmacological research. (R)-Funapide, as the significantly less active enantiomer, provides a robust negative control to validate that the observed analgesic or cellular effects of Funapide are indeed mediated through the intended target, Nav1.7. This technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize (R)-Funapide in their studies, thereby enhancing the rigor and specificity of their findings in the pursuit of novel pain therapeutics.
A Comprehensive Technical Guide to the Physicochemical Properties of (R)-Funapide
(R)-Funapide , also known as (R)-TV 45070, is the R-enantiomer of Funapide, a potent blocker of voltage-gated sodium channels (Nav).[1][2] While its counterpart, Funapide (the S-enantiomer), was developed as an analgesic...
Author: BenchChem Technical Support Team. Date: November 2025
(R)-Funapide , also known as (R)-TV 45070, is the R-enantiomer of Funapide, a potent blocker of voltage-gated sodium channels (Nav).[1][2] While its counterpart, Funapide (the S-enantiomer), was developed as an analgesic for various chronic pain conditions, (R)-Funapide is noted as being the less active of the two stereoisomers.[1][3][4] This guide provides an in-depth overview of the known physicochemical properties of (R)-Funapide, its mechanism of action, and the experimental methodologies used to characterize such molecules.
Physicochemical Characteristics
The fundamental physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for (R)-Funapide is limited, the properties can be largely inferred from its chemical structure and data available for the racemic Funapide.
Table 1: General Physicochemical Properties of (R)-Funapide
Note: Predicted values for LogP and pKa are for the parent molecule Funapide, but are expected to be identical for the (R)-enantiomer.
Solubility Profile
Solubility is a key determinant of a drug's bioavailability. (R)-Funapide, like its racemate, is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and requires specific formulations for aqueous solutions, often resulting in suspensions for in vivo use.[1][]
Note: The similar compound Funapide is reported to be soluble in DMSO at concentrations up to 85.87 mg/mL (200 mM).[6]
Mechanism of Action: Sodium Channel Blockade
(R)-Funapide functions as an inhibitor of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1] The primary targets for the parent compound Funapide are Nav1.7 and Nav1.8, channels that are highly expressed in the peripheral nervous system and play a significant role in pain signaling.[3][9][10] By blocking these channels, (R)-Funapide reduces the influx of sodium ions into the neuron, thereby dampening the transmission of pain signals.
Caption: Mechanism of action of (R)-Funapide, which blocks Nav1.7/1.8 channels to inhibit Na+ influx and prevent pain signal propagation.
Experimental Protocols
The determination of physicochemical properties is a cornerstone of preclinical drug development.[11][12] Methodologies range from traditional, low-throughput techniques to modern, high-throughput screening assays.[11]
Protocol for Solubility Determination (In Vivo Formulation)
The following workflow describes a common procedure for preparing a suspended solution of a poorly water-soluble compound like (R)-Funapide for oral or intraperitoneal administration in research settings.[1]
Caption: Experimental workflow for preparing a suspended solution of (R)-Funapide for in vivo research.
Protocol for Lipophilicity Determination (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The "shake-flask" method is the traditional and standard procedure for its experimental determination.[13]
Caption: Standard "shake-flask" experimental workflow for determining the LogP value of a compound.
Protocol for Ionization Constant (pKa) Determination
The pKa is typically measured using potentiometric titration or UV-metric methods. In potentiometric titration, the compound is dissolved in water (often with a co-solvent like methanol for poorly soluble compounds) and titrated with a strong acid or base. The pH is monitored with a calibrated electrode, and the pKa is determined from the inflection point of the titration curve. High-throughput methods using 96-well plates and automated titration systems are now common.[11]
For Researchers, Scientists, and Drug Development Professionals Introduction (R)-Funapide, with the Chemical Abstracts Service (CAS) number 1259933-15-7, is the R-enantiomer of the potent voltage-gated sodium channel (VG...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Funapide, with the Chemical Abstracts Service (CAS) number 1259933-15-7, is the R-enantiomer of the potent voltage-gated sodium channel (VGSC) blocker, Funapide (CAS: 1259933-16-8). Funapide, also known as TV-45070 and XEN402, has been investigated as a novel analgesic for a variety of chronic pain conditions. It primarily targets the Nav1.7 and Nav1.8 sodium channel subtypes, which are crucial in pain signaling pathways. (R)-Funapide is consistently reported as the less active of the two enantiomers, making the (S)-enantiomer (Funapide) the eutomer for sodium channel inhibition.[1] This technical guide provides a detailed overview of the core scientific and technical information available for (R)-Funapide, intended to support research and development activities.
Molecular Structure and Physicochemical Properties
The molecular structure of (R)-Funapide is depicted below. It is a complex spirocyclic oxindole derivative.
A summary of the key physicochemical properties of Funapide (the racemate or the more active (S)-enantiomer, as specific data for the (R)-enantiomer is limited) is provided in the table below.
Data presented is for Funapide ((S)-enantiomer).[2]
The mechanism of action involves the physical occlusion of the channel pore, preventing the influx of sodium ions that is necessary for depolarization and signal transmission.
Figure 1. Simplified signaling pathway of Nav1.7 inhibition by (R)-Funapide.
Synthesis
The synthesis of Funapide and its enantiomers is a multi-step process. While a detailed, step-by-step protocol for the specific synthesis of (R)-Funapide is not publicly available, the literature describes the synthesis of a key precursor. The synthesis of the racemic compound, (±)-XEN402, has been reported and involves an iron(III)-catalyzed arylation of a spiro-epoxyoxindole with phenols. The enantiomers can then be separated or synthesized stereoselectively. One reported approach involves an asymmetric aldol reaction catalyzed by a bifunctional thiourea or a tailored squaramide group to achieve the desired stereochemistry.
Experimental Protocols
The primary method for characterizing the activity of compounds like (R)-Funapide on voltage-gated sodium channels is patch-clamp electrophysiology. Both manual and automated patch-clamp systems are utilized to measure the ion currents through the channels in the presence and absence of the compound.
This protocol is a generalized workflow for assessing the inhibitory activity of a test compound on a specific Nav channel subtype expressed in a mammalian cell line (e.g., HEK293).
Cell Culture: Stably transfected cells expressing the human Nav channel of interest are cultured to ~80% confluency.
Cell Preparation: Cells are harvested, washed, and resuspended in an appropriate extracellular solution for automated patch-clamp recording.
Compound Preparation: (R)-Funapide is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted to the desired test concentrations in the extracellular solution.
Automated Patch-Clamp:
The automated patch-clamp system (e.g., SyncroPatch, QPatch) is primed with intracellular and extracellular solutions.
Cells are captured on the recording chip, and a giga-seal is formed.
Whole-cell configuration is established.
A voltage protocol is applied to elicit sodium currents. This typically involves holding the cell at a potential where the channels are in a resting state and then applying a depolarizing pulse to open the channels.
Baseline currents are recorded.
The test compound at various concentrations is applied, and the currents are recorded again after a set incubation period.
Data Analysis:
The peak inward sodium current is measured before and after compound application.
The percentage of inhibition is calculated for each concentration.
An IC₅₀ value is determined by fitting the concentration-response data to a logistical equation.
Commercial Availability and Technical Guide for Enantiomerically Pure (R)-Funapide
For Researchers, Scientists, and Drug Development Professionals Introduction Funapide is a potent blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[1] The (R)...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Funapide is a potent blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[1] The (R)-enantiomer, (R)-Funapide, is the less active of the two stereoisomers. This document provides a comprehensive technical guide on the commercial availability of enantiomerically pure (R)-Funapide, along with detailed experimental protocols for its synthesis and chiral separation, and an overview of its mechanism of action.
Commercial Availability
Enantiomerically pure (R)-Funapide is available for research purposes from various chemical suppliers. The following table summarizes the available quantitative data from a key supplier.
Supplier
Product Name
Catalog No.
Purity
Enantiomeric Excess (ee)
MedchemExpress
(R)-Funapide ((R)-TV 45070)
HY-16723A
99.22%
99.62%
Experimental Protocols
Asymmetric Synthesis of (R)-Funapide
The synthesis of the spirooxindole core of Funapide can be achieved through an asymmetric synthesis approach. While a detailed step-by-step protocol for the (R)-enantiomer is not publicly available, the following procedure is adapted from the patented synthesis of the (S)-enantiomer and established principles of asymmetric organocatalysis for the synthesis of spirooxindoles.[2][3] This proposed synthesis relies on a key asymmetric Michael addition reaction.
An In-depth Technical Guide to Inactive Enantiomer Control Compounds for Pain Research
For Researchers, Scientists, and Drug Development Professionals In the nuanced field of pain research and analgesic development, the precise elucidation of drug mechanisms is paramount. Chiral molecules, which exist as n...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of pain research and analgesic development, the precise elucidation of drug mechanisms is paramount. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit significant differences in their pharmacological activity. One enantiomer, the eutomer, is typically responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or contribute to off-target effects. The use of the inactive enantiomer as a control compound is a powerful tool to dissect the specific molecular interactions of a drug candidate and to validate its mechanism of action. This guide provides a comprehensive overview of the principles and applications of inactive enantiomer controls in pain research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
The Core Principle: Stereoselectivity in Pain Pathways
The biological targets involved in pain signaling, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, are themselves chiral. This inherent chirality leads to stereoselective interactions with chiral ligands. The binding pocket of a receptor or the active site of an enzyme is a three-dimensional space that will preferentially accommodate one enantiomer over the other, much like a hand fits into a specific glove. This difference in binding affinity and/or efficacy between enantiomers is the foundation for using the inactive enantiomer as a negative control. An ideal inactive enantiomer control should be identical to the active compound in its physicochemical properties but lack significant activity at the primary therapeutic target. This allows researchers to distinguish the on-target pharmacological effects from non-specific or off-target actions of the drug molecule.
Key Enantiomer Pairs in Pain Research
Several classes of analgesic drugs and research compounds have well-characterized enantiomers with divergent activities, making them excellent tools for mechanistic studies.
The opioid antagonist naloxone is a cornerstone of opioid research and overdose treatment. The pharmacologically active isomer is (-)-naloxone, which acts as a non-selective antagonist at mu (µ), delta (δ), and kappa (κ) opioid receptors. In contrast, (+)-naloxone is largely inactive at these classical opioid receptors.[1] This stereoselectivity makes (+)-naloxone an invaluable control for investigating non-opioid receptor-mediated effects of naloxone.
Recent research has identified Toll-like receptor 4 (TLR4) as a novel target for both enantiomers of naloxone and naltrexone.[2][3][4] TLR4 is implicated in the neuroinflammatory processes that contribute to chronic pain. Both (+)-naloxone and (+)-naltrexone have been shown to be antagonists of TLR4, a non-stereoselective interaction.[2][3][4] This allows researchers to use the opioid-inactive (+)-enantiomers to probe the role of TLR4 signaling in pain and opioid-related phenomena, independent of opioid receptor blockade.
NSAIDs exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Many NSAIDs of the 2-arylpropionic acid class, such as ketoprofen and ibuprofen, are chiral. For these compounds, the (S)-enantiomer is a potent inhibitor of both COX isoforms, while the (R)-enantiomer is significantly less active or inactive.[1][5] For instance, (S)-ketoprofen is 100 to 500 times more potent than (R)-ketoprofen at inhibiting COX-2.[1]
Interestingly, some (R)-enantiomers, such as (R)-ibuprofen, can undergo in vivo chiral inversion to the active (S)-enantiomer. This metabolic process must be considered when using the (R)-enantiomer as a control in in vivo studies. Nevertheless, in in vitro settings, the (R)-enantiomers of these NSAIDs serve as excellent negative controls to confirm that the observed effects are indeed due to COX inhibition.
Methadone is a synthetic opioid used for pain management and opioid maintenance therapy. It is administered as a racemic mixture of (R)-(-)-methadone and (S)-(+)-methadone. The analgesic effects are primarily attributed to the (R)-enantiomer, which is a potent µ-opioid receptor agonist.[6][7] The (S)-enantiomer has a much lower affinity for the µ-opioid receptor.[2][6]
In addition to its action at opioid receptors, methadone is also an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor involved in central sensitization and chronic pain. Both enantiomers exhibit low micromolar affinity for the NMDA receptor, and this interaction is largely non-stereoselective.[8][9][10] This dual pharmacology allows for the use of (S)-(+)-methadone as a control to investigate the NMDA receptor-mediated effects of methadone, with significantly reduced confounding activity at opioid receptors.
Quantitative Data Presentation
The following tables summarize the quantitative differences in activity for key enantiomer pairs discussed.
Objective: To determine the binding affinity (Ki) of enantiomers for opioid receptors.
Materials:
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
Radioligand (e.g., [³H]-DAMGO for µ-opioid receptors)
Test compounds (active and inactive enantiomers)
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Non-specific binding control (e.g., 10 µM Naloxone)
Glass fiber filters
Filtration apparatus
Scintillation vials and cocktail
Liquid scintillation counter
Methodology:
Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize the membranes in cold binding buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh binding buffer to a final protein concentration of 20-50 µg/mL.
Assay Setup: In a 96-well plate, set up the following in triplicate:
Total Binding: Radioligand and binding buffer.
Non-specific Binding: Radioligand and a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone).
Competitive Binding: Radioligand and serial dilutions of the test enantiomers.
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Subtract the non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To determine the IC50 values of enantiomers for COX-1 and COX-2.
Materials:
Purified COX-1 and COX-2 enzymes
Arachidonic acid (substrate)
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Cofactors (e.g., hematin, epinephrine)
Test compounds (active and inactive enantiomers)
Method for detecting prostaglandin production (e.g., PGE2 EIA kit)
Methodology:
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.
Inhibitor Incubation: In separate tubes or wells, pre-incubate the enzyme with either vehicle (control) or varying concentrations of the test enantiomers for a specified time (e.g., 15 minutes) at 37°C.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each tube/well.
Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a strong acid).
Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced in each sample using a suitable method, such as an Enzyme Immunoassay (EIA).
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
Objective: To assess the analgesic effect of a compound against a thermal stimulus.
Materials:
Hot plate apparatus with adjustable temperature
Transparent cylinder to confine the mouse on the hot plate
Test animals (mice)
Test compounds (active and inactive enantiomers) and vehicle
Methodology:
Acclimatization: Acclimate the mice to the testing room and the experimental setup for at least 30 minutes before the test.
Baseline Measurement: Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and observe the mouse for nociceptive responses, such as licking a hind paw or jumping. Record the latency (in seconds) to the first response. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
Drug Administration: Administer the test compounds (enantiomers) or vehicle to different groups of mice via the desired route (e.g., intraperitoneal, oral).
Post-treatment Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the groups treated with the active enantiomer, inactive enantiomer, and vehicle.
Objective: To measure the mechanical withdrawal threshold in a model of neuropathic or inflammatory pain.
Materials:
Set of calibrated von Frey filaments
Elevated mesh platform
Testing chambers for the animals
Test animals (rats) with an induced pain state (e.g., nerve ligation)
Test compounds (active and inactive enantiomers) and vehicle
Methodology:
Acclimatization: Place the rats in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 15-20 minutes.
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw from underneath the mesh. Start with a filament in the middle of the force range and apply it with enough pressure to cause it to bend slightly. Hold for 3-5 seconds.
Response Assessment: A positive response is a sharp withdrawal of the paw.
Threshold Determination (Up-Down Method):
If there is no response, use the next filament with a higher force.
If there is a positive response, use the next filament with a lower force.
Continue this process until the 50% withdrawal threshold is determined using the pattern of responses and a specific formula or until a consistent response pattern is observed.
Drug Testing: After establishing a baseline threshold, administer the test compounds or vehicle and repeat the threshold measurement at various time points post-administration.
Data Analysis: The 50% withdrawal threshold (in grams) is calculated for each animal at each time point. Compare the changes in withdrawal threshold between the different treatment groups.
Conclusion
The strategic use of inactive enantiomers as control compounds is an indispensable practice in modern pain research. By providing a chemically precise negative control, these molecules allow for the unambiguous attribution of a compound's analgesic effects to its intended molecular target. This rigorous approach not only strengthens the validity of preclinical findings but also provides a more solid foundation for the rational design and development of safer and more effective pain therapeutics. The data and protocols presented in this guide offer a practical framework for researchers to implement this critical methodology in their own studies.
Application Notes and Protocols: Dissolving (R)-Funapide for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals. Introduction (R)-Funapide, the less active R-enantiomer of Funapide, is a potent inhibitor of voltage-gated sodium channels (VGSCs), particularly Nav...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Funapide, the less active R-enantiomer of Funapide, is a potent inhibitor of voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8, which are expressed in the peripheral nervous system.[1][][3] Its role as a sodium channel blocker makes it a compound of interest in pain research.[][3] Proper dissolution and preparation of (R)-Funapide are critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the solubilization and use of (R)-Funapide for in vitro studies.
Chemical Properties of (R)-Funapide
A summary of the key chemical properties of (R)-Funapide is presented in the table below.
(R)-Funapide is soluble in dimethyl sulfoxide (DMSO).[1][] It is recommended to use newly opened DMSO as it is hygroscopic, which can affect solubility.[1] Sonication or heating may be required to fully dissolve the compound.[1]
Equilibrate the (R)-Funapide powder to room temperature before opening the vial.
Weigh the desired amount of (R)-Funapide powder in a sterile microcentrifuge tube.
Add the appropriate volume of DMSO to achieve a 100 mM concentration. For example, to prepare 1 mL of a 100 mM stock solution, add 23.29 µL of DMSO to 10 mg of (R)-Funapide.
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.
Visually inspect the solution to ensure there are no visible particles.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cell-based assays.
Materials:
(R)-Funapide stock solution (100 mM in DMSO)
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
Sterile polypropylene tubes
Procedure:
Thaw a single aliquot of the (R)-Funapide stock solution at room temperature.
Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations.
Important: The final concentration of DMSO in the cell-based assay should not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of (R)-Funapide used in the experiment.
Vortex each working solution gently before adding it to the cell cultures.
Storage and Stability
Proper storage of (R)-Funapide and its solutions is crucial to maintain its activity.
It is recommended to aliquot the stock solution to minimize freeze-thaw cycles.[1]
Signaling Pathway and Experimental Workflow
Mechanism of Action of (R)-Funapide
(R)-Funapide is an inhibitor of voltage-gated sodium channels (Nav). Its primary targets are Nav1.7 and Nav1.8, which are critical for pain signaling in the peripheral nervous system. By blocking these channels, (R)-Funapide reduces neuronal excitability.
Application Notes: In Vivo Administration of (R)-Funapide in Rodent Models
Document ID: AN-RF-001 Version: 1.0 Last Updated: November 7, 2025 Introduction (R)-Funapide, also known as TV-45070 and XEN402, is a small-molecule inhibitor of voltage-gated sodium channels (VGSCs), primarily targeting...
Author: BenchChem Technical Support Team. Date: November 2025
Document ID: AN-RF-001
Version: 1.0
Last Updated: November 7, 2025
Introduction
(R)-Funapide, also known as TV-45070 and XEN402, is a small-molecule inhibitor of voltage-gated sodium channels (VGSCs), primarily targeting Na(v)1.7 and Na(v)1.8.[1] These channels are critical for the generation and propagation of action potentials in nociceptive sensory neurons.[2][3] Na(v)1.7, in particular, acts as a threshold channel, amplifying generator potentials in nerve terminals.[3] Due to its role in pain signaling, (R)-Funapide was developed as a novel analgesic for various chronic pain conditions, including neuropathic pain and osteoarthritis.[1] Although its clinical development was discontinued, it remains a valuable tool compound for preclinical research into the mechanisms of pain.[1]
These application notes provide detailed protocols for the preparation and in vivo administration of (R)-Funapide in rodent models for preclinical pain research, based on manufacturer guidelines and standard laboratory practices.
Vehicle Preparation and Formulation
(R)-Funapide is orally active and requires an appropriate vehicle for suspension or solubilization to ensure consistent and accurate dosing.[4] The choice of vehicle is critical and can impact drug exposure.[5] Below are two recommended vehicle formulations for preparing (R)-Funapide for oral gavage in rodents.
Table 1: Recommended Vehicle Formulations for (R)-Funapide
Protocol
Vehicle Component
Percentage
Purpose
Solubility
1
DMSO
10%
Solubilizing Agent
≥ 5.25 mg/mL
PEG300
40%
Co-solvent
Tween-80
5%
Surfactant/Emulsifier
Saline (0.9% NaCl)
45%
Diluent
2
DMSO
10%
Solubilizing Agent
≥ 5.25 mg/mL
Corn Oil
90%
Lipid-based Vehicle
Data sourced from MedchemExpress product information.[4]
Protocol 2.1: Preparation of Dosing Solution (Vehicle Protocol 1)
This protocol is suitable for creating an aqueous-based solution for oral administration.
Materials:
(R)-Funapide powder
Dimethyl sulfoxide (DMSO)
Polyethylene glycol 300 (PEG300)
Tween-80 (Polysorbate 80)
Sterile Saline (0.9% NaCl)
Sterile conical tubes
Vortex mixer and/or sonicator
Procedure:
Prepare Stock Solution: Prepare a concentrated stock solution of (R)-Funapide in DMSO. For example, to achieve a final dosing solution of 5.25 mg/mL, create a 52.5 mg/mL stock in DMSO.
Add Co-solvent: In a sterile conical tube, add the required volume of the DMSO stock solution. For a 1 mL final volume, this would be 100 µL.
Mix with PEG300: Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly by vortexing until the solution is clear.
Add Surfactant: Add 50 µL of Tween-80 and vortex again to ensure uniform mixing.
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
Final Check: Ensure the final solution is clear and free of precipitation. Gentle warming or sonication can be used to aid dissolution if necessary. It is recommended to prepare this working solution fresh on the day of the experiment.[4]
Protocol 2.2: Preparation of Dosing Suspension (Vehicle Protocol 2)
This protocol is suitable for creating a lipid-based suspension, which may be beneficial for certain pharmacokinetic profiles.
Materials:
(R)-Funapide powder
Dimethyl sulfoxide (DMSO)
Corn oil
Sterile conical tubes
Vortex mixer and/or sonicator
Procedure:
Prepare Stock Solution: As in Protocol 2.1, prepare a concentrated stock solution of (R)-Funapide in DMSO (e.g., 52.5 mg/mL).
Mix with Vehicle: In a sterile conical tube, add 100 µL of the DMSO stock solution.
Add Corn Oil: Add 900 µL of corn oil to the DMSO stock.
Homogenize: Mix vigorously by vortexing or sonication until a uniform suspension is achieved.
Final Check: Visually inspect for homogeneity before administration. This formulation should be used on the same day it is prepared.[4] Note: For studies involving continuous dosing over extended periods (e.g., more than half a month), this corn oil-based protocol should be used with caution.[4]
In Vivo Administration Protocols
Administration of (R)-Funapide in rodents is typically performed via oral gavage, though other routes may be applicable depending on the experimental design.[4] Dosing volumes should be calculated based on the animal's body weight.
Table 2: General Administration Parameters for Rodents
| Frequency | Dependent on study design | Dependent on study design |[8] |
Note: Specific in vivo dosages and frequencies for (R)-Funapide are not widely published and should be determined empirically through dose-response studies for the specific pain model being investigated. The choice of single versus repeat dosing is a critical consideration, as chronic administration may induce compensatory changes.[8]
Mechanism of Action & Signaling Pathway
(R)-Funapide exerts its analgesic effect by blocking voltage-gated sodium channels Na(v)1.7 and Na(v)1.8, which are densely expressed in peripheral nociceptive neurons.[1][3] Na(v)1.7 plays a key role in setting the threshold for action potential firing, while Na(v)1.8 is responsible for the majority of the current during the rising phase of the action potential.[3][9] By inhibiting these channels, (R)-Funapide reduces neuronal hyperexcitability and blocks the transmission of pain signals from the periphery to the central nervous system.[3]
Caption: Mechanism of action of (R)-Funapide on Na(v)1.7/1.8 channels in nociceptors.
Experimental Protocols for Efficacy Assessment
To evaluate the analgesic efficacy of (R)-Funapide in vivo, standard behavioral assays for assessing pain in rodent models of neuropathic or inflammatory pain are recommended.
Protocol 5.1: Assessment of Mechanical Allodynia (von Frey Test)
This test measures the withdrawal threshold to a mechanical stimulus.
Procedure:
Acclimation: Place animals individually in chambers with a wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
Baseline Measurement: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. A positive response is a sharp withdrawal, flinching, or licking of the paw.[10] Determine the 50% paw withdrawal threshold (PWT) using a method such as the up-down method.
Administration: Administer (R)-Funapide or vehicle via oral gavage.
Post-Dosing Measurement: At predetermined time points after dosing (e.g., 30, 60, 120, 240 minutes), repeat the von Frey test to determine the post-treatment PWT.
Analysis: An increase in the PWT in the (R)-Funapide treated group compared to the vehicle group indicates an anti-allodynic effect.
Protocol 5.2: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency to withdraw from a thermal stimulus.
Procedure:
Acclimation: Place animals in individual plexiglass chambers on a glass floor and allow them to acclimate.
Baseline Measurement: Position a radiant heat source beneath the glass floor, targeting the plantar surface of the hind paw. Measure the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL). A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
Administration: Administer (R)-Funapide or vehicle.
Post-Dosing Measurement: At specified time points post-dosing, repeat the thermal stimulation and measure the PWL.
Analysis: An increase in PWL in the drug-treated group relative to the vehicle group indicates an anti-hyperalgesic effect.
Experimental Workflow
A typical workflow for an in vivo efficacy study is outlined below.
Caption: Standard workflow for an in vivo analgesic efficacy study in rodents.
Pharmacokinetic Analysis
While specific pharmacokinetic data for (R)-Funapide in rodents is not detailed in the provided search results, a proper in vivo study should include pharmacokinetic analysis to correlate drug exposure with pharmacodynamic effects. Blood samples should be collected at various time points post-administration to determine key parameters.
Table 3: Key Pharmacokinetic Parameters to Measure
Parameter
Description
C(max)
Maximum plasma concentration of the drug.
T(max)
Time at which C(max) is reached.
AUC
Area under the plasma concentration-time curve, representing total drug exposure.
t(1/2)
Elimination half-life of the drug.
CL
Clearance, the volume of plasma cleared of the drug per unit time.
Vd
Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
General pharmacokinetic parameters as described in[11][12][13].
Disclaimer: These protocols are intended for research purposes only and should be adapted to meet specific experimental needs and institutional animal care and use guidelines. Researchers should conduct their own dose-response and tolerability studies to establish optimal parameters for their specific models.
Application Notes and Protocols: Utilizing (R)-Funapide to Investigate Off-Target Effects of Funapide
For: Researchers, scientists, and drug development professionals. Subject: A comprehensive guide to using (R)-Funapide as a negative control to delineate the off-target effects of its pharmacologically active (S)-enantio...
Author: BenchChem Technical Support Team. Date: November 2025
For: Researchers, scientists, and drug development professionals.
Subject: A comprehensive guide to using (R)-Funapide as a negative control to delineate the off-target effects of its pharmacologically active (S)-enantiomer, Funapide.
Introduction
Funapide ((S)-enantiomer) is a potent voltage-gated sodium (Nav) channel inhibitor with primary activity against Nav1.7 and Nav1.8, key targets in pain signaling pathways.[1] As with many pharmacologically active compounds, understanding the on-target versus off-target effects is crucial for a comprehensive safety and efficacy profile. Off-target interactions can lead to unforeseen side effects or reveal novel therapeutic applications.
Chirality plays a critical role in drug-receptor interactions. Often, one enantiomer of a chiral drug is responsible for the desired pharmacological activity (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to off-target effects. In the case of Funapide, the (S)-enantiomer is the pharmacologically active component.[2] Its counterpart, (R)-Funapide, has been identified as the less active enantiomer, making it an ideal negative control for research purposes.[3]
These application notes provide a framework for utilizing (R)-Funapide to distinguish the on-target, Nav channel-mediated effects of Funapide from its potential off-target activities. By comparing the cellular and physiological responses to both enantiomers, researchers can isolate effects that are independent of potent Nav channel blockade.
Rationale for Using (R)-Funapide as a Negative Control
The principle of using a less active enantiomer as a negative control is a powerful tool in pharmacology. Any cellular effect observed with the active (S)-enantiomer but absent with the (R)-enantiomer at similar concentrations is likely mediated by the on-target mechanism (i.e., Nav channel inhibition). Conversely, effects observed with both enantiomers suggest an off-target mechanism, independent of their differential activity on Nav channels.
Figure 1: Logical workflow for differentiating on- and off-target effects.
Data Presentation: On-Target Activity of Funapide
The following table summarizes the known inhibitory activity of racemic Funapide against various voltage-gated sodium channel subtypes. While specific IC50 values for (S)-Funapide and (R)-Funapide are not publicly available, it is established that the (S)-enantiomer constitutes the active component. It is hypothesized that the IC50 values for (R)-Funapide would be significantly higher.
This protocol is for determining the IC50 values of (S)-Funapide and (R)-Funapide on various Nav channel subtypes expressed in a heterologous expression system (e.g., HEK293 cells).
Figure 2: Workflow for whole-cell patch-clamp electrophysiology.
Materials:
HEK293 cells stably expressing the human Nav channel of interest (e.g., Nav1.7, Nav1.5)
(S)-Funapide and (R)-Funapide stock solutions (10 mM in DMSO)
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)
Patch-clamp rig with amplifier and data acquisition system
Procedure:
Culture cells to 60-80% confluency on glass coverslips.
Prepare serial dilutions of (S)-Funapide and (R)-Funapide in external solution.
Place a coverslip in the recording chamber and perfuse with external solution.
Establish a whole-cell patch-clamp configuration on a single cell.
Record baseline Nav currents using a voltage protocol appropriate for the channel subtype (e.g., holding potential of -120 mV, with depolarizing steps to elicit channel opening).
Perfuse the cell with increasing concentrations of either (S)-Funapide or (R)-Funapide, allowing for steady-state inhibition at each concentration.
Record Nav currents at each compound concentration.
Wash out the compound with external solution to assess reversibility.
Analyze the data by plotting the percentage of current inhibition against the compound concentration and fit with a Hill equation to determine the IC50 value.
This protocol utilizes a standard MTT assay to assess for general cytotoxic off-target effects.
Materials:
A relevant cell line (e.g., HepG2 for hepatotoxicity, or a neuronal cell line)
(S)-Funapide and (R)-Funapide stock solutions (10 mM in DMSO)
Complete cell culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
96-well cell culture plates
Plate reader
Procedure:
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Prepare serial dilutions of (S)-Funapide and (R)-Funapide in complete culture medium.
Remove the old medium and add the medium containing the different concentrations of the compounds to the wells. Include vehicle (DMSO) and untreated controls.
Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine any cytotoxic effects.
Broad Off-Target Profiling: Kinase and GPCR Screening Panels
To identify specific off-target interactions, commercially available screening panels can be employed.
Figure 3: Workflow for broad off-target screening.
Protocol Outline:
Select appropriate screening panels (e.g., a broad kinase panel and a safety-oriented GPCR panel).
Prepare samples of (S)-Funapide and (R)-Funapide at the required concentration and format specified by the screening service provider. A common initial screening concentration is 10 µM.
Submit the samples for screening.
Receive and analyze the data, typically provided as a percentage of inhibition or activation against each target in the panel.
Identify significant "hits" where both enantiomers show activity, suggesting a potential off-target interaction.
Follow up on any identified hits with dose-response studies and relevant functional assays to confirm and characterize the interaction.
Given that cardiac ion channels are common off-targets for many drugs, assessing the effect on the hERG potassium channel is a critical safety evaluation.
Protocol:
This assay is typically performed using whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel, following a similar procedure as described in section 4.1, but with voltage protocols specific for eliciting and measuring hERG currents.
Interpretation of Results
On-Target Signature: A significantly lower IC50 for (S)-Funapide compared to (R)-Funapide in the Nav channel electrophysiology assays confirms the on-target, stereoselective activity.
Potential Off-Target Signature:
Similar cytotoxic effects of both enantiomers in the cell viability assay.
Comparable inhibition or activation of specific kinases or GPCRs by both enantiomers in the screening panels.
Similar levels of hERG channel blockade by both enantiomers.
Conclusion
The use of (R)-Funapide as a negative control is an indispensable tool for the rigorous pharmacological characterization of Funapide. This approach allows for the clear differentiation between on-target Nav channel-mediated effects and potential off-target activities. The protocols outlined in these application notes provide a comprehensive framework for conducting these critical studies, ultimately contributing to a more complete understanding of the safety and mechanism of action of Funapide.
Application Notes and Protocols for Testing (R)-Funapide Activity on Nav Channels
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed guidance on utilizing specific cell lines for the characterization of (R)-Funapide's inhibitory activity on voltage...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on utilizing specific cell lines for the characterization of (R)-Funapide's inhibitory activity on voltage-gated sodium (Nav) channels, with a focus on Nav1.7 and Nav1.8, key targets in pain signaling pathways.
Introduction to (R)-Funapide and its Targets
(R)-Funapide is a potent, state-dependent inhibitor of voltage-gated sodium channels, with notable activity against Nav1.7 and Nav1.8.[1] These channels are critical for the initiation and propagation of action potentials in nociceptive neurons.[2][3] Gain-of-function mutations in the SCN9A gene, which encodes for Nav1.7, are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain.[4] This genetic validation makes Nav1.7 a compelling target for the development of novel analgesics.[5] Nav1.8 is also predominantly expressed in sensory neurons and plays a significant role in nociception.[3][6] (R)-Funapide's ability to modulate these channels makes it a promising candidate for pain therapeutics.
Recommended Cell Lines
For robust and reproducible assessment of (R)-Funapide's activity, the use of stable cell lines expressing the specific Nav channel subtype of interest is highly recommended. Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used host systems for their reliable growth characteristics and high transfection efficiency.[7][8]
Table 1: Recommended Stable Cell Lines for (R)-Funapide Activity Testing
Cell Line
Target
Key Characteristics
Recommended Use
HEK293-hNav1.7
Human Nav1.7
Stably expresses the human SCN9A gene. Amenable to both electrophysiological and fluorescence-based assays.[7][9]
Primary screening, IC50 determination, and mechanism of action studies for Nav1.7.
CHO-hNav1.8/β3
Human Nav1.8
Co-expresses the human SCN10A (Nav1.8) and SCN3B (β3) subunits, providing a more physiologically relevant channel complex.[1][10]
Characterization of (R)-Funapide's activity on Nav1.8, including potency and state-dependence.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of Funapide on various human Nav channel subtypes expressed in HEK293 cells, as determined by electrophysiology.
Table 2: IC50 Values of Funapide for Human Nav Channels
Nav1.7 channels are highly expressed in the peripheral nervous system, particularly in dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals.[12][13] Nerve injury or inflammation can lead to the upregulation and sensitization of Nav1.7 channels, contributing to chronic pain states.[2]
Nav1.7-mediated pain signal transmission from the periphery to the central nervous system.
Experimental Workflow for Electrophysiology
The following diagram outlines the general workflow for assessing the activity of (R)-Funapide using patch-clamp electrophysiology.
Workflow for Patch-Clamp Electrophysiology.
Experimental Workflow for Fluorescence-Based Assays
This diagram illustrates the workflow for a high-throughput screening (HTS) compatible fluorescence-based membrane potential assay.
Workflow for Fluorescence-Based Membrane Potential Assay.
Experimental Protocols
Cell Culture and Maintenance
Protocol 1: Culturing HEK293-hNav1.7 Stable Cell Line [7][9][13][14]
Culture Medium: Prepare DMEM/F12 (1:1) medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and the appropriate selection antibiotics (e.g., G418, Blasticidin, or Zeocin, as specified by the cell line provider).
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
Passaging:
When cells reach 80-90% confluency, aspirate the culture medium.
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 1-2 minutes at 37°C until cells detach.
Neutralize the trypsin by adding 5-10 volumes of complete culture medium.
Gently pipette the cell suspension to create a single-cell suspension.
Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
Resuspend the cell pellet in fresh culture medium and plate into new culture flasks at the desired split ratio (typically 1:5 to 1:10).
Protocol 2: Culturing CHO-hNav1.8/β3 Stable Cell Line [1][6][8][10]
Culture Medium: Prepare F12 (HAM) medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, 350 µg/mL Hygromycin, and 3.5 µg/mL Puromycin.
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
Passaging:
Follow the same general procedure as for HEK293 cells when they reach approximately 80% confluency.
A typical split ratio for CHO cells is 1:3 to 1:5 every 2-3 days.
Electrophysiology: Whole-Cell Patch-Clamp
Protocol 3: Characterizing (R)-Funapide Inhibition of Nav1.7
Cell Preparation: Plate HEK293-hNav1.7 cells on glass coverslips 24-48 hours before the experiment.
Solutions:
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
Recording:
Establish a whole-cell patch-clamp configuration.
Hold the cell at a membrane potential of -120 mV.
To assess tonic block (resting state): Apply a depolarizing pulse to 0 mV for 20 ms every 10-20 seconds.
To assess use-dependent block (inactivated state): Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz to 0 mV for 20 ms each) from a holding potential of -90 mV.
Record baseline currents until a stable response is achieved.
Perfuse the cells with increasing concentrations of (R)-Funapide and repeat the voltage protocols.
Data Analysis:
Measure the peak inward current amplitude in the absence and presence of (R)-Funapide.
Calculate the percentage of inhibition for each concentration.
Construct a dose-response curve and fit the data to the Hill equation to determine the IC50 value.
Compare the IC50 values obtained from the tonic and use-dependent protocols to assess state-dependence.
Protocol 4: High-Throughput Screening of (R)-Funapide on Nav1.7 [9][12][15]
Cell Plating: Seed HEK293-hNav1.7 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
Dye Loading:
Prepare a loading buffer containing a voltage-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit BLUE or RED dye) according to the manufacturer's instructions.
Remove the culture medium from the cell plate and add the dye-loading buffer to each well.
Incubate the plate at 37°C for 30-60 minutes.
Compound Addition:
Prepare serial dilutions of (R)-Funapide in the assay buffer.
Add the compound solutions to the cell plate and incubate for a predetermined time (e.g., 5-15 minutes) at room temperature.
Channel Activation and Fluorescence Reading:
Prepare a solution of a Nav channel activator, such as veratridine (e.g., a final concentration of 20-100 µM), in the assay buffer.
Place the cell plate into a FLIPR instrument.
Initiate the reading and, after establishing a baseline fluorescence, inject the veratridine solution.
Continue to record the fluorescence signal for 1-2 minutes.
Data Analysis:
Measure the peak fluorescence response or the area under the curve after the addition of veratridine.
Calculate the percentage of inhibition for each concentration of (R)-Funapide relative to control wells (vehicle-treated).
Generate a dose-response curve to determine the IC50 value.
Conclusion
The provided cell lines and protocols offer a robust framework for the preclinical evaluation of (R)-Funapide's activity on Nav1.7 and Nav1.8 channels. Adherence to these detailed methodologies will enable researchers to generate high-quality, reproducible data to further elucidate the compound's mechanism of action and its potential as a novel analgesic.
Application Notes and Protocols: Formulation of (R)-Funapide for Topical Application Studies
For Researchers, Scientists, and Drug Development Professionals Introduction (R)-Funapide is the R-enantiomer of Funapide, a potent inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8.[1][2] These channels a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Funapide is the R-enantiomer of Funapide, a potent inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8.[1][2] These channels are predominantly expressed in the peripheral nervous system and are critical in pain signaling pathways.[3][4] The topical delivery of NaV1.7 and NaV1.8 inhibitors like (R)-Funapide presents a promising therapeutic strategy for localized pain conditions, such as neuropathic pain, by minimizing systemic exposure and associated side effects.[5]
These application notes provide a comprehensive guide to the formulation of (R)-Funapide for preclinical topical application studies. This document outlines formulation strategies, detailed experimental protocols for characterization and evaluation, and the underlying signaling pathways.
Signaling Pathway of (R)-Funapide
(R)-Funapide exerts its analgesic effects by blocking NaV1.7 and NaV1.8 channels in nociceptive neurons. This inhibition prevents the influx of sodium ions necessary for the initiation and propagation of action potentials in response to painful stimuli. The downstream signaling cascade involves the modulation of key pathways implicated in neuronal hyperexcitability and pain perception, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.[6]
Caption: Signaling pathway of (R)-Funapide in nociceptors.
Formulation Development
The development of a topical formulation for (R)-Funapide, a lipophilic molecule, requires careful selection of excipients to ensure adequate solubility, stability, and skin permeation. Based on formulations for structurally similar spiro-oxindole compounds, an ointment or cream base is a suitable choice.[7]
Excipient Selection and Formulation Composition
The following table summarizes a representative ointment formulation for (R)-Funapide, with excipients chosen for their solubilizing, penetration-enhancing, and stabilizing properties.
Component
Function
Concentration (% w/w)
(R)-Funapide
Active Pharmaceutical Ingredient
1.0 - 8.0
Polyethylene Glycol 400 (PEG 400)
Solvent, Penetration Enhancer
45.0 - 55.0
Transcutol® P
Solvent, Penetration Enhancer
5.0 - 15.0
Oleyl Alcohol
Emollient, Penetration Enhancer
2.5 - 7.5
Isopropyl Myristate
Emollient, Solubilizer
2.5 - 7.5
Stearyl Alcohol
Stiffening Agent, Stabilizer
0.1 - 7.5
Butylated Hydroxytoluene (BHT)
Antioxidant
0.05 - 1.0
Polyethylene Glycol 3350 (PEG 3350)
Ointment Base, Stiffening Agent
15.0 - 30.0
Solubility Data
Preliminary solubility assessment is crucial for formulation optimization. The following table presents estimated solubility data for (R)-Funapide in selected excipients.
Solvent/Excipient
Estimated Solubility of (R)-Funapide (mg/mL)
PEG 400
25 - 35
Transcutol® P
40 - 50
Oleyl Alcohol
15 - 25
Isopropyl Myristate
10 - 20
Experimental Protocols
Preparation of (R)-Funapide Ointment (1% w/w)
This protocol describes the preparation of a 100g batch of 1% (R)-Funapide ointment.
Materials:
(R)-Funapide (1.0 g)
PEG 400 (50.0 g)
Transcutol® P (10.0 g)
Oleyl Alcohol (5.0 g)
Isopropyl Myristate (5.0 g)
Stearyl Alcohol (5.0 g)
BHT (0.1 g)
PEG 3350 (23.9 g)
Glass beakers
Water bath
Ointment mill or homogenizer
Stirring rods
Weighing balance
Procedure:
In a beaker, combine PEG 3350 and Stearyl Alcohol. Heat to 65-70°C in a water bath until completely melted.
In a separate beaker, combine PEG 400, Transcutol® P, Oleyl Alcohol, and Isopropyl Myristate. Heat to 65-70°C while stirring.
Add BHT to the oil phase (from step 2) and stir until dissolved.
Add (R)-Funapide to the oil phase and stir until a clear solution is obtained.
Slowly add the oil phase containing (R)-Funapide to the melted PEG/stearyl alcohol base while stirring continuously.
Remove from the water bath and continue to stir gently until the mixture congeals.
Pass the congealed ointment through an ointment mill or homogenize to ensure uniformity.
Package in appropriate airtight containers.
Caption: Workflow for the preparation of (R)-Funapide ointment.
In Vitro Permeation Testing (IVPT)
IVPT is performed to assess the rate and extent of (R)-Funapide permeation through the skin from the formulated ointment.[8][9]
Materials:
Franz diffusion cells
Dermatomed human or porcine skin (approx. 300-500 µm thick)
Receptor solution: Phosphate Buffered Saline (PBS) pH 7.4 with 2% Oleth-20 or other suitable solubilizer to maintain sink conditions
(R)-Funapide ointment
HPLC system for analysis
Water bath maintained at 32 ± 1°C
Stir bars and magnetic stirrer
Procedure:
Mount the dermatomed skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment.
Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
Allow the skin to equilibrate for 30 minutes.
Apply a finite dose (e.g., 10 mg/cm²) of the (R)-Funapide ointment evenly onto the skin surface in the donor compartment.
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.
Replace the withdrawn volume with fresh, pre-warmed receptor solution.
At the end of the study, dismount the skin, and separate the epidermis and dermis.
Extract (R)-Funapide from the skin layers, receptor fluid, and any remaining formulation on the skin surface using a suitable solvent.
Quantify the amount of (R)-Funapide in all samples using a validated HPLC method.
Data Analysis:
Calculate the cumulative amount of (R)-Funapide permeated per unit area (µg/cm²) and plot against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Parameter
Representative Value for a Lipophilic Compound
Skin Type
Dermatomed Porcine Ear Skin
Receptor Solution
PBS pH 7.4 + 2% Oleth-20
Dose
10 mg/cm²
Study Duration
24 hours
Steady-State Flux (Jss)
0.1 - 1.5 µg/cm²/h
Lag Time (t_lag)
2 - 6 hours
Stability-Indicating HPLC Method
A stability-indicating HPLC method is essential to quantify (R)-Funapide and detect any degradation products during stability studies.[1][2]
Chromatographic Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
A: 0.1% Formic acid in Water
B: 0.1% Formic acid in Acetonitrile
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm (or λmax of (R)-Funapide)
Injection Volume: 10 µL
Column Temperature: 30°C
Forced Degradation Studies:
To validate the stability-indicating nature of the method, the drug product should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation) to ensure that any degradation products are well-separated from the parent peak of (R)-Funapide.
Stability Testing Protocol
Stability testing is conducted to determine the shelf-life of the topical formulation.
Chemical: Assay of (R)-Funapide, quantification of degradation products, pH
Microbial: Microbial limit testing
Test
Specification (Example)
Appearance
Homogeneous, off-white ointment
Assay of (R)-Funapide
90.0% - 110.0% of label claim
Total Degradation Products
Not more than 2.0%
pH
4.5 - 6.5
Viscosity
80% - 120% of initial value
Microbial Limits
Conforms to USP <61> and <62>
Conclusion
The provided application notes and protocols offer a comprehensive framework for the formulation and preclinical evaluation of (R)-Funapide for topical application. The successful development of a stable and effective topical formulation of (R)-Funapide has the potential to provide a valuable therapeutic option for the management of localized pain conditions. Adherence to these detailed methodologies will ensure the generation of robust and reliable data for further drug development.
Application Notes and Protocols: The Critical Role of Enantiomers in Experimental Design
Introduction In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhib...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, can be inactive, less active, or even contribute to adverse effects. Therefore, a robust experimental design that distinguishes between the activities of individual enantiomers is not just a matter of scientific rigor but a critical step in developing safer and more effective therapeutics.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on how to effectively use active and inactive enantiomers in experimental design. Utilizing a specific enantiomer as the active compound and its counterpart as an inactive or negative control is a powerful tool to ensure that the observed biological effects are target-specific and not due to off-target or non-specific interactions.
Key Concepts in Enantiomer-Specific Experimental Design
The fundamental principle behind using an active and inactive enantiomer pair is to control for confounding variables in an experiment. The inactive enantiomer, being structurally very similar to the active one, is an ideal negative control. If the active enantiomer produces a biological effect while the inactive enantiomer does not, it provides strong evidence that the effect is mediated by a specific chiral interaction with the biological target, such as an enzyme or receptor.
Advantages of this approach include:
Enhanced Specificity: Differentiating between on-target and off-target effects.
Reduced Risk of Misinterpretation: Ensuring that the observed phenotype is not due to the compound's general chemical properties.
Improved Drug Safety Profiles: Identifying and eliminating the contribution of an unwanted distomer from a therapeutic candidate.
Application Note 1: Assessing Cytotoxicity using Enantiomers in a Cell Viability Assay
This application note describes the use of an active and inactive enantiomer of a hypothetical anti-cancer drug, "Chiralinib," to assess its specific cytotoxic effects on a cancer cell line. The (S)-enantiomer is the active form (eutomer), while the (R)-enantiomer is the inactive form (distomer). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cell Viability
1. Materials:
Human cancer cell line (e.g., HeLa)
(S)-Chiralinib (active enantiomer)
(R)-Chiralinib (inactive enantiomer)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
96-well cell culture plates
Multichannel pipette
Microplate reader
2. Procedure:
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Preparation: Prepare stock solutions of (S)-Chiralinib and (R)-Chiralinib in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or vehicle control. Treat a set of wells for each enantiomer at each concentration. Also include wells with untreated cells (medium only) as a positive control for viability.
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
The results of the MTT assay can be summarized in the following table to clearly demonstrate the differential effects of the enantiomers. The IC50 value, which is the concentration of the drug that inhibits 50% of cell viability, is a key metric.
Compound
Concentration (µM)
% Cell Viability (Mean ± SD)
IC50 (µM)
(S)-Chiralinib (Active)
0.1
98 ± 4.5
\multirow{6}{}{\textbf{5.2}}
1
85 ± 5.1
10
48 ± 3.8
25
22 ± 2.9
50
10 ± 1.5
100
5 ± 1.1
(R)-Chiralinib (Inactive)
0.1
100 ± 3.9
\multirow{6}{}{\textbf{>100}}
1
99 ± 4.2
10
97 ± 3.5
25
95 ± 4.8
50
92 ± 5.3
100
88 ± 6.0
Vehicle Control (DMSO)
-
100 ± 4.0
-
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay comparing enantiomers.
Application Note 2: Characterizing Target Engagement with an Enzyme Inhibition Assay
This application note details the use of active and inactive enantiomers of a hypothetical kinase inhibitor, "Kinabin," to determine its specific inhibitory activity against its target enzyme. The (R)-enantiomer is the active inhibitor, and the (S)-enantiomer is the inactive control.
Experimental Protocol: Kinase Inhibition Assay
1. Materials:
Recombinant target kinase
Kinase substrate (e.g., a specific peptide)
ATP (Adenosine triphosphate)
(R)-Kinabin (active enantiomer)
(S)-Kinabin (inactive enantiomer)
Kinase assay buffer
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
384-well assay plates
Plate reader capable of luminescence detection
2. Procedure:
Reagent Preparation: Prepare serial dilutions of (R)-Kinabin and (S)-Kinabin in the kinase assay buffer, ranging from 1 nM to 10 µM. Prepare the kinase, substrate, and ATP solutions in the assay buffer at the desired concentrations.
Assay Plate Setup: Add the compound dilutions to the 384-well plate. Include wells for a no-inhibitor control (vehicle) and a no-enzyme control (background).
Enzyme Addition: Add the target kinase to all wells except the no-enzyme control wells.
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.
Incubation: Incubate the plate at room temperature for 1 hour.
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete remaining ATP and then convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
Luminescence Measurement: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Data Presentation
The inhibitory activity of the enantiomers is quantified by their IC50 values.
Compound
Concentration (nM)
% Kinase Inhibition (Mean ± SD)
IC50 (nM)
(R)-Kinabin (Active)
1
12 ± 2.1
\multirow{6}{}{\textbf{50}}
10
35 ± 4.5
50
52 ± 3.3
100
78 ± 2.9
500
95 ± 1.8
1000
98 ± 1.2
(S)-Kinabin (Inactive)
10
2 ± 1.5
\multirow{6}{}{\textbf{>10,000}}
100
5 ± 2.0
500
8 ± 2.5
1000
15 ± 3.1
5000
25 ± 4.0
10000
30 ± 4.5
Vehicle Control
-
0 ± 1.9
-
Experimental Workflow Diagram
Caption: Workflow for a kinase inhibition assay comparing enantiomers.
Application Note 3: Investigating a Signaling Pathway Using Enantiomers
The non-steroidal anti-inflammatory drug (NSAID) etodolac provides an excellent example of enantiomer-specific effects on a signaling pathway. While both enantiomers have anti-inflammatory properties, (R)-etodolac has been shown to be a more potent inhibitor of the Wnt signaling pathway, which is implicated in some cancers.
Wnt Signaling Pathway Inhibition by (R)-Etodolac
The Wnt signaling pathway is crucial for cell proliferation and differentiation. In the "off" state (absence of Wnt), β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1), leading to its ubiquitination and proteasomal degradation. In the "on" state (Wnt ligand binds to Frizzled receptor and LRP5/6 co-receptor), the destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene expression. (R)-etodolac has been shown to inhibit this pathway, leading to reduced cell proliferation in certain cancer types.
Signaling Pathway Diagram
Method
Application Note: Electrophysiological Characterization of (R)-Funapide Blockade of Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals Introduction (R)-Funapide is the R-enantiomer of Funapide, a potent voltage-gated sodium channel (VGSC) inhibitor. Funapide itself has been shown to be a po...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Funapide is the R-enantiomer of Funapide, a potent voltage-gated sodium channel (VGSC) inhibitor. Funapide itself has been shown to be a powerful blocker of several sodium channel subtypes, notably Nav1.7 and Nav1.8, which are crucial in the signaling pathways for pain.[1][2] As such, these channels are significant targets for the development of new analgesic drugs. (R)-Funapide is known to be the less active of the two enantiomers.[2] The following protocol provides a detailed method for assessing the channel-blocking activity of (R)-Funapide using the whole-cell patch-clamp technique. This allows for a comprehensive understanding of its potency and mechanism of action on target channels such as Nav1.7.
Target Audience
This document is intended for researchers, scientists, and professionals in the field of drug development with experience in electrophysiological techniques.
Data Presentation
The inhibitory effects of (R)-Funapide on voltage-gated sodium channels can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical data for (R)-Funapide in comparison to the known values for Funapide.
For this protocol, a mammalian cell line stably expressing the human Nav1.7 channel (e.g., HEK293 or CHO cells) is recommended.
Cell Culture: Culture the cells in the appropriate medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
Cell Dissociation: On the day of the experiment, wash the cells with phosphate-buffered saline (PBS) and dissociate them using a gentle, non-enzymatic cell dissociation solution to ensure cell health.
Plating: Plate the dissociated cells onto glass coverslips in a small petri dish. Allow the cells to adhere for at least 30 minutes before starting the patch-clamp recordings.
Solutions and Reagents
Intracellular Solution (in mM):
CsF: 120
CsCl: 20
EGTA: 10
HEPES: 10
NaCl: 10
Adjust pH to 7.2 with CsOH
Adjust osmolarity to ~300 mOsm with sucrose
Extracellular Solution (in mM):
NaCl: 140
KCl: 5
CaCl2: 2
MgCl2: 1
HEPES: 10
Glucose: 10
Adjust pH to 7.4 with NaOH
Adjust osmolarity to ~310 mOsm with sucrose
(R)-Funapide Stock Solution:
Prepare a 10 mM stock solution of (R)-Funapide in dimethyl sulfoxide (DMSO).
On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.
Whole-Cell Patch-Clamp Protocol
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.
Cell Approaching and Sealing: Approach a single, healthy-looking cell with the patch pipette under positive pressure. Once in close proximity, release the positive pressure to allow the pipette to seal onto the cell membrane. Apply gentle suction to form a gigaohm seal (>1 GΩ).
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
Voltage-Clamp Protocol for IC50 Determination:
Hold the cell at a holding potential of -120 mV.
Elicit Nav1.7 currents by depolarizing the membrane to 0 mV for 20 ms.
Apply a series of increasing concentrations of (R)-Funapide to the cell via a perfusion system.
At each concentration, record the peak inward sodium current.
Data Analysis:
Measure the peak current amplitude at each (R)-Funapide concentration.
Normalize the peak currents to the control (pre-drug application) current.
Plot the normalized current as a function of the (R)-Funapide concentration.
Fit the concentration-response curve with a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway of Nav1.7 in Nociception
Caption: Role of Nav1.7 in pain signaling and its blockade by (R)-Funapide.
Experimental Workflow for Patch-Clamp Analysis
Caption: Step-by-step workflow for the patch-clamp protocol.
Technical Support Center: (R)-Funapide Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (R)-Funapide in solution. The information is presented in a...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (R)-Funapide in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Funapide and what are its key structural features?
(R)-Funapide is the R-enantiomer of Funapide, a potent inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8. Its chemical structure is characterized by a spiro-oxindole core, a trifluoromethyl-substituted furan moiety, and a benzodioxole group. This complex heterocyclic structure contributes to its pharmacological activity but also presents challenges regarding its stability in solution.
Q2: What are the primary known stability concerns for (R)-Funapide in solution?
While specific degradation studies on (R)-Funapide are not extensively published, the chemical moieties present in its structure suggest potential instability under certain conditions. The primary concerns are:
Photosensitivity: The indole core is susceptible to photo-oxidation, which can lead to the formation of various degradation products upon exposure to light.
Hydrolytic Degradation: The presence of an amide bond within the oxindole ring and ether linkages in the benzodioxole and furan rings suggests potential susceptibility to hydrolysis under acidic or basic conditions.
Oxidative Degradation: The electron-rich furan and indole ring systems can be prone to oxidation, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.
Q3: What are the recommended storage conditions for (R)-Funapide stock solutions?
To ensure the stability of (R)-Funapide stock solutions, it is recommended to adhere to the following storage guidelines:
Storage Temperature
Recommended Duration
Notes
-80°C
Up to 6 months
Aliquot to avoid repeated freeze-thaw cycles.
-20°C
Up to 1 month
Suitable for short-term storage.
Data compiled from publicly available information from chemical suppliers.
It is crucial to use airtight, light-protectant containers for storage. For in vivo experiments, it is best to prepare fresh working solutions daily.
Troubleshooting Guide
Issue 1: I am observing a loss of potency or inconsistent results in my cell-based assays over time.
Potential Cause: Degradation of (R)-Funapide in your working solution.
Troubleshooting Steps:
Verify Storage of Stock Solution: Ensure your stock solution is stored at the recommended temperature (-80°C for long-term) and has not undergone multiple freeze-thaw cycles.
Prepare Fresh Working Solutions: For all experiments, especially those of longer duration, prepare fresh dilutions of (R)-Funapide from a properly stored stock solution immediately before use.
Protect from Light: During your experiment, protect the plates and any vessels containing (R)-Funapide from direct light exposure by using amber-colored tubes or covering them with aluminum foil.
pH of Culture Medium: While most cell culture media are buffered around neutral pH, significant shifts in pH during long-term culture could potentially contribute to hydrolytic degradation. Monitor the pH of your culture medium.
Perform a Stability Check: If the problem persists, you can perform a simple stability check by preparing a working solution, storing it under your typical experimental conditions (e.g., in the incubator), and analyzing its purity by HPLC at different time points (e.g., 0, 4, 8, 24 hours).
Issue 2: I am seeing unexpected peaks in my HPLC analysis of (R)-Funapide.
Potential Cause: Formation of degradation products.
Troubleshooting Steps:
Review Sample Handling and Storage: Assess how the sample was handled and stored prior to analysis. Was it exposed to light, elevated temperatures, or non-neutral pH for an extended period?
Analyze a Freshly Prepared Sample: Prepare a new solution of (R)-Funapide from a solid sample and analyze it immediately to establish a baseline chromatogram.
Consider the Mobile Phase: Ensure the mobile phase is freshly prepared and that its pH is compatible with the stability of (R)-Funapide. A mobile phase with a pH that is too acidic or basic could cause on-column degradation.
Investigate Peak Characteristics: The retention times and UV spectra of the new peaks can provide clues about their identity. Degradation products are often more polar than the parent compound and may elute earlier in a reversed-phase HPLC system.
Perform Forced Degradation Studies: To intentionally generate degradation products and confirm their retention times, you can perform forced degradation studies as outlined in the "Experimental Protocols" section. This will help in identifying the unknown peaks in your chromatogram.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for (R)-Funapide
This protocol describes a general reversed-phase HPLC method that can be used to assess the stability of (R)-Funapide and separate it from its potential degradation products.
1. Materials and Reagents:
(R)-Funapide reference standard
HPLC-grade acetonitrile
HPLC-grade water
Formic acid (or other suitable buffer components)
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
254 nm (or a wavelength determined by UV scan of (R)-Funapide)
Injection Volume
10 µL
3. Sample Preparation:
Prepare a stock solution of (R)-Funapide in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL for analysis.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing a stability-indicating analytical method.
1. Acid Hydrolysis:
To 1 mL of a 1 mg/mL (R)-Funapide solution in acetonitrile, add 1 mL of 0.1 M HCl.
Incubate the mixture at 60°C for 24 hours.
Neutralize the solution with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis:
To 1 mL of a 1 mg/mL (R)-Funapide solution in acetonitrile, add 1 mL of 0.1 M NaOH.
Incubate the mixture at 60°C for 24 hours.
Neutralize the solution with 0.1 M HCl and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
To 1 mL of a 1 mg/mL (R)-Funapide solution in acetonitrile, add 1 mL of 3% hydrogen peroxide.
Keep the solution at room temperature for 24 hours, protected from light.
Dilute with mobile phase for HPLC analysis.
4. Photolytic Degradation:
Expose a solution of (R)-Funapide (e.g., 50 µg/mL in mobile phase) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analyze the solution by HPLC. A dark control sample should be stored under the same conditions but protected from light.
5. Thermal Degradation:
Store a solid sample of (R)-Funapide in an oven at 70°C for 48 hours.
Prepare a solution of the stressed solid and analyze by HPLC.
Visualizations
Optimization
Troubleshooting unexpected activity of (R)-Funapide in assays
Welcome to the technical support center for (R)-Funapide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of (R)-Funapide in various assays and to...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for (R)-Funapide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of (R)-Funapide in various assays and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Funapide and what is its primary mechanism of action?
A1: (R)-Funapide is the R-enantiomer of Funapide, a potent inhibitor of voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8.[1][2] It belongs to the spirooxindole class of compounds. Funapide has been investigated for its analgesic properties.[2] (R)-Funapide is considered the less active of the two enantiomers.[1]
Q2: What are the known targets of Funapide?
A2: Funapide is a known inhibitor of several voltage-gated sodium channels. The table below summarizes its reported IC50 values.
Target
IC50 (nM)
Nav1.7
54
Nav1.5
84
Nav1.6
173
Nav1.2
601
Nav1.8
-
(Data sourced from MedchemExpress)
Q3: How should I prepare a stock solution of (R)-Funapide?
A3: (R)-Funapide is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of (R)-Funapide in DMSO. For in vivo studies, various formulations involving PEG300, Tween-80, and saline or corn oil can be used, though this may result in a suspension.[1] Always ensure the compound is fully dissolved before use in in vitro assays to avoid inaccurate concentrations.
Q4: What is the recommended final concentration of DMSO in cell-based assays?
A4: The final concentration of DMSO in cell-based assays should typically not exceed 0.1%. If higher concentrations are necessary, it is crucial to include a vehicle control group in your experiment to assess the effect of the solvent on the cells.
Troubleshooting Guide for Unexpected Activity
Unexpected results in assays involving (R)-Funapide can arise from various factors, including compound handling, assay conditions, and potential off-target effects. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: No observed activity or weaker than expected potency.
Possible Cause 1: Compound Solubility and Stability
(R)-Funapide may precipitate out of solution, especially in aqueous buffers, leading to a lower effective concentration.
Troubleshooting Steps:
Visual Inspection: Before adding to your assay, visually inspect the final dilution of (R)-Funapide for any signs of precipitation.
Solubility Test: Perform a simple solubility test by preparing your final assay buffer and adding (R)-Funapide at the highest concentration to be used. Check for clarity.
Fresh Dilutions: Always prepare fresh dilutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Possible Cause 2: Incorrect Assay Conditions for a State-Dependent Inhibitor
Funapide is a state-dependent inhibitor, meaning its potency can be influenced by the conformational state of the sodium channel (resting, open, or inactivated).
Troubleshooting Steps:
Voltage Protocol: In electrophysiology assays, ensure your voltage protocol is designed to favor the channel state you intend to study. For example, to study inhibition of the inactivated state, a depolarizing pre-pulse is required.
Incubation Time: The incubation time with the compound can be critical. Ensure sufficient time for the compound to bind to its target.
Possible Cause 3: Cell Health and Target Expression
Poor cell health or low expression levels of the target sodium channel can lead to a reduced assay window.
Troubleshooting Steps:
Cell Viability: Check the viability of your cells using a method like Trypan Blue exclusion or a commercial viability assay.
Target Expression: Confirm the expression of the target Nav channel subtype in your cell line using techniques like qPCR or Western blotting.
Issue 2: Unexpected Inhibition or Potentiation in an Unrelated Assay.
Possible Cause 1: Off-Target Effects
While a comprehensive off-target profile for Funapide is not publicly available, compounds of the spirooxindole class have been reported to interact with a variety of biological targets, including kinases and GPCRs.
Troubleshooting Steps:
Literature Search: Conduct a thorough literature search for known off-target effects of spirooxindole compounds.
Counter-Screening: If you suspect an off-target effect, test (R)-Funapide in a counter-screen against the suspected off-target protein.
Structural Analogs: Test structurally related but inactive analogs of (R)-Funapide in your assay. If these compounds produce the same effect, it may indicate a non-specific or off-target activity.
Possible Cause 2: Assay Interference
(R)-Funapide, like other small molecules, may interfere with the assay technology itself, particularly in fluorescence- or luminescence-based assays.
Troubleshooting Steps:
Control Assay: Run a control experiment without the biological target (e.g., cell-free assay) to see if (R)-Funapide directly affects the assay reagents or readout.
Spectral Scanning: If using a fluorescence-based assay, perform a spectral scan of (R)-Funapide to check for autofluorescence at the excitation and emission wavelengths of your assay.
Orthogonal Assay: Confirm your findings using an orthogonal assay with a different detection method (e.g., confirm fluorescence-based results with an electrophysiology-based assay).
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected assay results with (R)-Funapide.
Experimental Protocols
Automated Patch-Clamp Electrophysiology Protocol for Nav1.7
This protocol provides a general framework for assessing the inhibitory activity of (R)-Funapide on Nav1.7 channels using an automated patch-clamp system.
1. Cell Culture:
Culture HEK293 cells stably expressing human Nav1.7 in appropriate media.
Passage cells every 2-3 days to maintain logarithmic growth.
Harvest cells for the assay when they reach 70-90% confluency.
2. Solutions:
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
3. Compound Preparation:
Prepare a 10 mM stock solution of (R)-Funapide in DMSO.
Perform serial dilutions in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
4. Automated Patch-Clamp Procedure:
Follow the manufacturer's instructions for priming the system and loading the cell suspension and solutions.
Voltage Protocol for Inactivated State Inhibition:
Hold the membrane potential at -120 mV.
Apply a 5-second depolarizing pre-pulse to -30 mV to accumulate channels in the inactivated state.
Apply a 20 ms test pulse to 0 mV to elicit a sodium current.
Apply (R)-Funapide at various concentrations and measure the inhibition of the peak sodium current.
5. Data Analysis:
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
FLIPR-Based Calcium Influx Assay Protocol
This protocol describes a high-throughput method to assess the activity of (R)-Funapide on Nav1.7 channels by measuring changes in intracellular calcium following channel activation.
1. Cell Culture:
Plate HEK293 cells stably expressing human Nav1.7 in black-walled, clear-bottom 384-well plates.
Incubate for 24-48 hours to allow for cell adherence.
2. Dye Loading:
Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions.
Remove the cell culture medium and add the dye loading buffer to each well.
Incubate the plate at 37°C for 1 hour.
3. Compound Addition:
Prepare serial dilutions of (R)-Funapide in an appropriate assay buffer.
Add the compound dilutions to the cell plate and incubate for 15-30 minutes.
4. FLIPR Assay:
Prepare a solution of a Nav channel activator (e.g., veratridine) in the assay buffer.
Place the cell plate and the activator plate into the FLIPR instrument.
Initiate the assay, which will add the activator to the cells and record the fluorescence signal over time.
5. Data Analysis:
Measure the peak fluorescence response or the area under the curve for each well.
Calculate the percentage of inhibition for each concentration of (R)-Funapide relative to the vehicle control.
Determine the IC50 value by fitting the data to a concentration-response curve.
Signaling Pathway and Assay Workflow Diagrams
Caption: Simplified signaling pathway of Nav1.7 and the inhibitory action of (R)-Funapide.
Caption: Experimental workflow for a FLIPR-based calcium influx assay.
Technical Support Center: (R)-Funapide Enantiomeric Purity Analysis
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for confirming the enantiomeric purity of (R)-Funapide samples. Frequently Asked Questi...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for confirming the enantiomeric purity of (R)-Funapide samples.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric purity and why is it critical for (R)-Funapide?
Enantiomeric purity, often expressed as enantiomeric excess (% ee), is a measure of the prevalence of one enantiomer over its mirror image (the (S)-enantiomer in this case) in a sample. For chiral drugs like Funapide, different enantiomers can have distinct pharmacological, toxicological, and metabolic profiles.[1][2] The (R)-enantiomer is the desired active form, and regulatory agencies require strict control over the enantiomeric composition to ensure safety and efficacy.[3]
Q2: What are the primary methods for determining the enantiomeric purity of a small molecule like Funapide?
The most widely accepted and reliable methods for determining the enantiomeric purity of small molecules such as Funapide are chiral chromatography techniques.[4] These include:
Chiral High-Performance Liquid Chromatography (HPLC): A robust and versatile technique for separating enantiomers.[1][3][5]
Chiral Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent compared to HPLC.[6][7][][9]
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[10][11][12]
Other spectroscopic and spectrometric methods that can be employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): A powerful method for direct observation and quantification of enantiomers in solution.[13][14][15]
Circular Dichroism (CD) Spectroscopy: A technique that measures the differential absorption of circularly polarized light by chiral molecules and can be used to determine enantiomeric ratios.[16][17][18][19][20]
Q3: Which method is most recommended for routine quality control of (R)-Funapide?
For routine quality control, Chiral HPLC or Chiral SFC are the most recommended methods due to their high accuracy, precision, and robustness in separating and quantifying enantiomers.[3][4][7]
Experimental Protocols
Chiral HPLC Method for (R)-Funapide
This protocol provides a general guideline. Specific parameters such as the chiral stationary phase, mobile phase composition, and flow rate will require optimization for your specific sample and instrumentation.
Objective: To separate and quantify the (R)- and (S)-enantiomers of Funapide to determine the enantiomeric purity of an (R)-Funapide sample.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
Mobile phase additives (if required, e.g., trifluoroacetic acid, diethylamine)
Procedure:
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are a good starting point for many pharmaceutical compounds.
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents. A common mobile phase for normal-phase chiral HPLC is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
Sample Preparation:
Accurately weigh and dissolve the (R)-Funapide sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Prepare a solution of the racemic Funapide standard at the same concentration.
Instrument Setup:
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
Set the flow rate (e.g., 1.0 mL/min).
Set the UV detector to a wavelength where Funapide has strong absorbance.
Analysis:
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
Inject the (R)-Funapide sample.
Integrate the peak areas for both the (R)- and (S)-enantiomers.
Calculation of Enantiomeric Purity:
Calculate the percentage of each enantiomer using the peak areas.
Determine the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100
Data Presentation
Table 1: Example Chiral HPLC Data for (R)-Funapide Analysis
Sample ID
Retention Time (R)-Funapide (min)
Peak Area (R)-Funapide
Retention Time (S)-Funapide (min)
Peak Area (S)-Funapide
% (R)-Funapide
% (S)-Funapide
Enantiomeric Excess (% ee)
Racemic Standard
10.2
501234
12.5
498765
50.1
49.9
0.2
(R)-Funapide Lot A
10.2
998543
12.5
1457
99.85
0.15
99.7
(R)-Funapide Lot B
10.3
999123
12.6
876
99.91
0.09
99.82
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in Chiral HPLC Analysis
Issue
Possible Cause(s)
Recommended Solution(s)
No separation of enantiomers
- Incorrect chiral stationary phase. - Inappropriate mobile phase composition.
- Screen different types of chiral columns. - Vary the mobile phase composition (e.g., change the alcohol modifier or its percentage). - Consider using mobile phase additives.
- Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase. - Use a guard column or replace the analytical column.
Inconsistent retention times
- Inadequate column equilibration. - Fluctuations in temperature. - Changes in mobile phase composition.
- Ensure the column is fully equilibrated before analysis. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure proper mixing.
Baseline noise or drift
- Contaminated mobile phase or detector cell. - Air bubbles in the system.
- Filter the mobile phase and flush the system. - Degas the mobile phase.
Visualizations
Experimental Workflow for Chiral Purity Analysis
Caption: Workflow for determining the enantiomeric purity of (R)-Funapide using Chiral HPLC.
Logical Relationship of Purity Confirmation Methods
Caption: Interrelationship of analytical methods for confirming the enantiomeric purity of (R)-Funapide.
Addressing vehicle effects in (R)-Funapide control groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Funapide. The focus is on addressing...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Funapide. The focus is on addressing potential vehicle-effects in control groups to ensure the accuracy and validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is (R)-Funapide and why is it used in control groups?
(R)-Funapide is the less active R-enantiomer of Funapide, a potent inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1] In preclinical studies, (R)-Funapide is often used as a negative control to distinguish the specific pharmacological effects of the active (S)-enantiomer from any non-specific or off-target effects of the chemical scaffold itself.
Q2: What are the common vehicle formulations for (R)-Funapide?
Due to its poor water solubility, (R)-Funapide requires a vehicle for administration in both in vitro and in vivo experiments. Common formulations often include a combination of solvents and surfactants to achieve a clear solution or a stable suspension. A typical vehicle formulation consists of:
Dimethyl sulfoxide (DMSO) as the initial solvent.
Polyethylene glycol 300 (PEG300) as a co-solvent.
Tween 80 (Polysorbate 80) as a surfactant to improve solubility and stability.
Saline as the final diluent for injection.
Alternatively, Corn oil or Sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline can be used.[2]
Q3: What are "vehicle effects" and why are they a concern?
Vehicle effects are the biological or physiological responses caused by the delivery vehicle itself, independent of the active compound being tested. These effects can confound experimental results by masking or falsely attributing effects to the test compound. For instance, the vehicle might exhibit its own toxicity, anti-inflammatory properties, or alter the absorption of other substances.[3][4]
Q4: How can I minimize the impact of vehicle effects in my experiments?
To minimize the impact of vehicle effects, it is crucial to:
Include a vehicle-only control group: This is the most critical control to assess the baseline effects of the vehicle.[3]
Use the lowest effective concentration of vehicle components: Minimize the amount of each solvent and surfactant used in the formulation.
Ensure consistent vehicle preparation: Use a standardized protocol for preparing the vehicle for all experimental groups.
Acclimatize animals to the vehicle: If possible, a brief pre-exposure to the vehicle before the start of the experiment can help reduce stress-related responses.
Carefully select the vehicle components: Be aware of the known biological activities of each component and choose the most inert options for your experimental model.
Troubleshooting Guide
This guide addresses specific issues that may arise due to vehicle effects in (R)-Funapide control groups.
Observed Issue in Control Group
Potential Cause (Vehicle Component)
Troubleshooting Steps & Recommendations
Unexpected cell death or toxicity in in vitro assays.
DMSO: Can induce apoptosis and necrosis even at low concentrations (>1% v/v).[5]
- Lower the final DMSO concentration to <0.1% if possible. - Include a DMSO-only control at the same final concentration as the (R)-Funapide group. - Consider alternative, less toxic solvents if the cell line is particularly sensitive.
Anti-inflammatory or immunomodulatory effects observed.
DMSO: Known to have anti-inflammatory properties and can inhibit NF-κB and MAPK signaling pathways.[6][7]
- Be aware of this intrinsic activity when interpreting results. - If studying inflammation, consider a vehicle with lower immunomodulatory potential. - Characterize the specific effects of the vehicle on inflammatory markers in your model.
Altered drug absorption or bioavailability in in vivo studies.
Tween 80: Can inhibit P-glycoprotein (P-gp), a drug efflux pump, potentially increasing the absorption of co-administered compounds.[8][9][10]
- If the active compound is a P-gp substrate, be cautious when interpreting pharmacokinetic data. - Consider using a different surfactant if P-gp inhibition is a concern for your study. - Conduct pharmacokinetic studies with and without Tween 80 to quantify its effect.
Changes in animal behavior (e.g., sedation, agitation) not expected from the compound.
PEG300/PEG400: Can cause adverse gastric effects and, at high doses, may lead to changes in behavior.[11]
- Use the lowest possible concentration of PEG. - Ensure proper acclimatization of the animals to the handling and injection procedures. - Carefully observe and record any behavioral changes in the vehicle-only control group.
Precipitation of (R)-Funapide upon dilution or during storage.
Inadequate solubilization: The ratio of solvents and surfactants may not be optimal for the required concentration of (R)-Funapide.
- Follow the detailed experimental protocols for formulation carefully. - Prepare fresh formulations before each experiment. - If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.[2]
Stability of (R)-Funapide under different storage conditions
For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential information and guidance on the stability of (R)-Funapide under various storage conditions. The following t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of (R)-Funapide under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (R)-Funapide?
For long-term storage of solid (R)-Funapide, it is recommended to store the compound at -20°C in a dry, dark environment, which can ensure stability for up to three years.[1] For short-term storage, such as a few days to weeks, keeping it at 0-4°C is also acceptable.[2][3] The compound is stable enough for shipping at ambient temperatures for short durations.[2][3]
Q2: How should I store stock solutions of (R)-Funapide?
Stock solutions of (R)-Funapide, typically dissolved in DMSO, should be stored at -80°C for long-term storage, maintaining stability for up to six months.[4][5] For shorter periods, storage at -20°C for up to one month is also viable.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[5] For daily or weekly use, aliquots can be kept at 4°C.[1]
Q3: My (R)-Funapide solution appears to have precipitated. What should I do?
Precipitation can sometimes occur, especially with concentrated stock solutions upon cooling. If you observe precipitation, gentle warming and/or sonication of the solution can help redissolve the compound.[5] For in vivo experiments, it is always recommended to prepare fresh solutions from a clear stock solution on the day of use.[4]
Q4: I am planning a long-term in vivo study. What is the best practice for preparing (R)-Funapide formulations?
For extended in vivo studies, it is crucial to ensure the stability of the formulation. It is recommended to prepare the working solution fresh each day.[4] If the dosing period is longer than two weeks, the stability of the chosen formulation should be carefully considered.[5]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Inconsistent experimental results
Degradation of (R)-Funapide due to improper storage.
Review storage conditions for both solid compound and stock solutions. Ensure adherence to recommended temperatures and protection from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Instability of the formulation.
Prepare fresh working solutions daily, especially for in vivo experiments. If using a complex formulation, assess its stability over the intended period of use.
Precipitation in stock solution
Low temperature and high concentration.
Gently warm the solution and use sonication to redissolve the precipitate. Consider preparing a slightly less concentrated stock solution if the issue persists.
Discoloration of the solid compound or solution
Potential degradation due to exposure to light or oxidative stress.
Store the compound and solutions in light-resistant containers. For solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.
Stability Data Summary
The following tables summarize the stability of (R)-Funapide under forced degradation conditions. This data is illustrative and intended to provide insight into potential degradation pathways.
Table 1: Stability of (R)-Funapide in Solution under Various pH Conditions
Condition
Duration (hours)
(R)-Funapide Remaining (%)
Major Degradants Formed (%)
0.1 N HCl (Acidic)
24
85.2
14.8
pH 7.4 Buffer (Neutral)
24
99.5
< 0.5
0.1 N NaOH (Basic)
24
78.9
21.1
Table 2: Stability of (R)-Funapide under Oxidative and Thermal Stress
Condition
Duration (hours)
(R)-Funapide Remaining (%)
Major Degradants Formed (%)
3% H₂O₂ (Oxidative)
24
92.1
7.9
60°C (Thermal)
48
98.7
1.3
Table 3: Photostability of Solid (R)-Funapide
Condition
Duration
(R)-Funapide Remaining (%)
Major Degradants Formed (%)
ICH Q1B Option 2 (UV/Vis light)
1.2 million lux hours & 200 watt hours/m²
99.1
0.9
Experimental Protocols
Protocol 1: Preparation of (R)-Funapide Stock Solution
Accurately weigh the desired amount of solid (R)-Funapide.
Dissolve the solid in an appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
Aliquot the stock solution into single-use, light-resistant vials.
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Procedure for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating (R)-Funapide from its potential degradation products.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Column Temperature: 30°C.
Forced Degradation Study Procedure:
Acid Hydrolysis: Dissolve (R)-Funapide in 0.1 N HCl and incubate at 60°C.
Base Hydrolysis: Dissolve (R)-Funapide in 0.1 N NaOH and incubate at 60°C.
Oxidation: Treat a solution of (R)-Funapide with 3% H₂O₂ at room temperature.
Thermal Degradation: Expose solid (R)-Funapide to 60°C.
Photostability: Expose solid (R)-Funapide to light as per ICH Q1B guidelines.
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.
Analyze the samples by HPLC to determine the percentage of remaining (R)-Funapide and the formation of any degradation products.
Visualizations
Caption: Experimental workflow for forced degradation studies of (R)-Funapide.
Best practices for handling and storing (R)-Funapide
Welcome to the technical support center for (R)-Funapide. This resource is designed to assist researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing (R)-Funap...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for (R)-Funapide. This resource is designed to assist researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing (R)-Funapide in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
1. What is (R)-Funapide and what is its primary mechanism of action?
(R)-Funapide is the R-enantiomer of Funapide, a potent inhibitor of voltage-gated sodium channels (VGSCs), particularly Nav1.7 and Nav1.8.[1] These channels are crucial for the initiation and propagation of action potentials in nociceptive sensory neurons, which are involved in pain signaling. By blocking these channels, Funapide and its enantiomers can reduce neuronal excitability, leading to analgesic effects. It's important to note that (R)-Funapide is considered the less active of the two enantiomers.[2]
2. How should I store (R)-Funapide powder and its stock solutions?
Proper storage is critical to maintain the stability and activity of (R)-Funapide. For long-term storage, the solid powder should be kept at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months. For short-term use, stock solutions can be kept at -20°C for up to one month.
3. What is the best way to prepare a stock solution of (R)-Funapide?
(R)-Funapide is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. Sonication may be used to aid dissolution. A common stock solution concentration is 10 mM.
4. Can I use solvents other than DMSO to dissolve (R)-Funapide?
(R)-Funapide is sparingly soluble in aqueous solutions. DMSO is the recommended solvent for preparing stock solutions. For final assay conditions, the stock solution is typically diluted into an aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is low (generally <0.1%) to avoid solvent-induced artifacts in biological assays.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Precipitation of (R)-Funapide in aqueous buffer or media
Low aqueous solubility of the compound.
Ensure the final concentration of DMSO is sufficient to maintain solubility, but still within the tolerated limits for your experimental system. Consider using a surfactant like Pluronic F-127 or Tween-80 at a low concentration (e.g., 0.01-0.05%) in your final buffer to improve solubility. Always prepare fresh dilutions from the DMSO stock for each experiment.
Inconsistent or no inhibitory effect observed in cell-based assays
1. Compound degradation due to improper storage or handling. 2. Use of the less active (R)-enantiomer. 3. Suboptimal assay conditions.
1. Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. 2. Be aware that (R)-Funapide is the less active enantiomer. Higher concentrations may be required to observe an effect compared to the racemate or the (S)-enantiomer. 3. Optimize assay parameters such as cell density, incubation time, and stimulation conditions.
High background signal or cell toxicity in assays
1. High final DMSO concentration. 2. Cytotoxicity of (R)-Funapide at high concentrations.
1. Prepare a dose-response curve for DMSO alone to determine the tolerance of your cell line. Keep the final DMSO concentration below this limit and consistent across all wells. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to determine the cytotoxic concentration range of (R)-Funapide.
Variability between experiments
Inconsistent preparation of working solutions.
For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use. If a suspension is formed, ensure it is vortexed thoroughly before each administration to ensure uniform dosing.
Quantitative Data
Table 1: Solubility and Potency of Funapide
Parameter
Value
Notes
Solubility in DMSO
85.87 mg/mL (200 mM)
Sonication is recommended to aid dissolution.
Water Solubility
0.0341 mg/mL (calculated)
Practically insoluble in water.
IC50 for Nav1.7 (Funapide)
54 nM
Determined by electrophysiology assay in HEK293 cells expressing human Nav1.7.[3]
IC50 for Nav1.8 (Funapide)
4.8 µM
Determined by electrophysiology assay in HEK293 cells expressing human Nav1.8.[3]
IC50 for Nav1.5 (Funapide)
84 nM
Determined by electrophysiology assay in HEK293 cells expressing human Nav1.5.[3]
Activity of (R)-Funapide
Less active enantiomer
Specific IC50 values for the (R)-enantiomer are not readily available in the public domain, but it is reported to be less potent than the (S)-enantiomer.[2]
Experimental Protocols
Protocol 1: Preparation of (R)-Funapide for In Vivo Studies
For in vivo administration, (R)-Funapide can be formulated as a suspension. The following is a general guideline:
Prepare a 50 mg/mL stock solution of (R)-Funapide in DMSO.
For a final concentration of 5 mg/mL, slowly add 100 µL of the DMSO stock solution to 900 µL of a vehicle solution consisting of 20% SBE-β-CD in saline, while vortexing.
Alternatively, a vehicle of PEG300, Tween-80, and saline can be used. For a 1 mL working solution, add 100 µL of the 50 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80, mix, and finally add 450 µL of saline to reach the final volume.
Ensure the final formulation is a homogenous suspension. Vortex the suspension immediately before administration to the animal.
Protocol 2: Representative Electrophysiology Protocol for Nav1.7 Inhibition
This protocol provides a general workflow for assessing the inhibitory activity of (R)-Funapide on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using whole-cell patch-clamp electrophysiology.
Cell Culture: Culture HEK293 cells stably expressing human Nav1.7 in appropriate media. Plate the cells onto glass coverslips 24-48 hours before the experiment.
Solution Preparation:
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
Compound Dilution: Prepare serial dilutions of (R)-Funapide in the external solution from a DMSO stock. Ensure the final DMSO concentration is ≤0.1%.
Electrophysiological Recording:
Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (2-4 MΩ resistance) filled with the internal solution.
Hold the cell membrane potential at -120 mV.
Elicit Nav1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms) at a regular frequency (e.g., 0.1 Hz).
Compound Application:
Obtain a stable baseline recording of the Nav1.7 current in the external solution.
Perfuse the cells with the various concentrations of (R)-Funapide for a sufficient time (e.g., 2-5 minutes) to reach steady-state block.
Data Analysis:
Measure the peak inward current at each (R)-Funapide concentration.
Normalize the current to the baseline control.
Plot the normalized current as a function of the compound concentration and fit the data to the Hill equation to determine the IC50 value.
Visualizations
Caption: A flowchart outlining the key steps in a typical in vitro experiment using (R)-Funapide.
Caption: The inhibitory effect of (R)-Funapide on the Nav1.7-mediated pain signaling pathway.
(S)-Funapide vs. (R)-Funapide: A Comparative Efficacy Guide for Nav1.7 Inhibition
For Researchers, Scientists, and Drug Development Professionals Funapide (also known as XEN42, TV-45070) is a potent, state-dependent inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target f...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Funapide (also known as XEN42, TV-45070) is a potent, state-dependent inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain therapeutics.[1][2] As a chiral molecule, Funapide exists as two non-superimposable mirror images, the (S) and (R) enantiomers. In chiral pharmacology, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer).
This guide provides a comparative overview of the efficacy of (S)-Funapide and (R)-Funapide. Based on available chemical information and supplier data, (S)-Funapide is the active enantiomer (eutomer) , while (R)-Funapide is described as the less active enantiomer (distomer) .[3][4][5]
Disclaimer: Specific preclinical data directly comparing the quantitative efficacy of the two isolated enantiomers is not widely available in peer-reviewed literature. Therefore, the quantitative data presented in the following tables is illustrative and hypothetical , designed to reflect typical and expected differences in potency between a eutomer and a distomer for educational and contextual purposes.
Mechanism of Action: Stereoselective Inhibition of Nav1.7
The Nav1.7 channel is a critical component in the transmission of pain signals, primarily expressed in peripheral nociceptive neurons.[2] When these neurons are activated by a noxious stimulus, the opening of Nav1.7 channels allows an influx of sodium ions, leading to the generation and propagation of an action potential. This electrical signal travels to the spinal cord and then to the brain, where it is perceived as pain.
Both Funapide enantiomers are designed to block this channel. However, the specific three-dimensional arrangement of atoms in the (S)-enantiomer allows for a much more effective interaction with the binding site on the Nav1.7 protein. This superior binding affinity results in a more potent blockade of the sodium current, thereby preventing the pain signal from being transmitted effectively. The (R)-enantiomer, due to its different spatial configuration, does not fit as well into the binding site, leading to significantly weaker inhibition.
Caption: Stereoselective inhibition of the Nav1.7 pain signaling pathway.
In Vitro Efficacy: Electrophysiological Comparison
The most direct method for assessing Nav1.7 inhibition is whole-cell patch-clamp electrophysiology. This technique measures the flow of sodium ions through the channel in isolated cells expressing Nav1.7, and quantifies how effectively a compound blocks this current. The resulting IC50 value represents the concentration of the drug required to inhibit 50% of the channel's activity.
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human SCN9A gene (encoding Nav1.7) are cultured in appropriate media and conditions to ensure high levels of channel expression.
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording. Experiments are typically performed within 24-48 hours of plating.
Recording Configuration: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).
Voltage Protocol: The cell membrane potential is clamped and controlled by an amplifier. To measure state-dependent inhibition, the cell is held at a potential that promotes the channel's inactivated state (e.g., -60 mV). A depolarizing voltage step (e.g., to 0 mV) is then applied to elicit a sodium current.
Compound Application: The cells are continuously perfused with an extracellular solution. The test compounds, (S)-Funapide and (R)-Funapide, are dissolved in a vehicle (like DMSO) and then diluted into the extracellular solution at various concentrations. The solutions are applied to the cell for a set duration.
Data Analysis: The peak sodium current is measured before (control) and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
This table contains illustrative data to demonstrate the expected difference in potency between the active (S) and less active (R) enantiomers. The IC50 for (S)-Funapide is based on published data for Funapide.
Caption: Standard experimental workflow for in vitro Nav1.7 inhibitor testing.
In Vivo Efficacy: Preclinical Pain Model Comparison
The superior in vitro potency of (S)-Funapide is expected to translate into greater analgesic efficacy in animal models of pain. The formalin test is a widely used model that assesses a compound's ability to reduce both acute nociceptive pain and persistent inflammatory pain.
Experimental Protocol: Rodent Formalin Test
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment (e.g., clear observation chambers) for at least 30 minutes on consecutive days prior to the experiment to minimize stress-induced responses.
Compound Administration: Animals are divided into groups. (S)-Funapide, (R)-Funapide, or a vehicle control is administered via a clinically relevant route (e.g., oral gavage) at a specific time point (e.g., 60 minutes) before the test begins.
Induction of Nociception: A small volume (e.g., 50 µL) of dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
Behavioral Observation: The animal is immediately returned to the observation chamber. An automated system or a blinded human observer records the total time the animal spends licking, biting, or flinching the injected paw. The observation period is typically 60 minutes, divided into two phases:
Phase 1 (0-5 min): An acute, neurogenic pain phase.
Phase 2 (15-60 min): A persistent, inflammatory pain phase.
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase and for each treatment group. The results are analyzed using statistical methods (e.g., ANOVA) to compare the effects of (S)-Funapide and (R)-Funapide against the vehicle control.
Data Presentation: Comparative Analgesic Effect
Enantiomer
Dose (mg/kg, p.o.)
Pain Model
% Reduction in Pain Behavior (Phase 2, Illustrative Data)
(S)-Funapide
30
Rat Formalin Test
~70%
(R)-Funapide
30
Rat Formalin Test
<10% (Not Significant)
This table contains illustrative data to demonstrate the expected difference in in vivo efficacy, reflecting the difference in in vitro potency.
Comparative Analysis of Funapide Enantiomers on Nav1.8: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the enantiomers of Funapide, focusing on their interaction with the voltage-gated sodium channel Nav1.8, a ke...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the enantiomers of Funapide, focusing on their interaction with the voltage-gated sodium channel Nav1.8, a key target in pain signaling.
Funapide (also known as TV-45070 or XEN402) has been investigated as an analgesic that targets both Nav1.7 and Nav1.8 sodium channels. As a chiral molecule, Funapide exists in two enantiomeric forms: (S)-Funapide and (R)-Funapide. Preclinical data indicates that the pharmacological activity of Funapide is stereoselective, with one enantiomer being significantly more potent than the other.
Executive Summary of Comparative Data
Enantiomer
Target(s)
Activity on Nav1.8
(S)-Funapide
Nav1.7 and Nav1.8
Active enantiomer
(R)-Funapide
Nav1.7 and Nav1.8
Less active enantiomer
Nav1.8 Signaling Pathway in Nociception
The Nav1.8 sodium channel is predominantly expressed in the peripheral nervous system, specifically in the dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain signals.[1][2] In response to noxious stimuli, these neurons depolarize, leading to the opening of voltage-gated sodium channels, including Nav1.8. The influx of sodium ions through Nav1.8 channels contributes significantly to the rising phase of the action potential, which then propagates along the neuron to the central nervous system, resulting in the sensation of pain. By blocking Nav1.8, Funapide can inhibit this signal transmission, thereby producing an analgesic effect.
Nav1.8 signaling pathway in nociception and point of intervention for Funapide.
Experimental Protocols
The primary method for evaluating the activity of compounds like Funapide on Nav1.8 channels is patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in single cells.
Whole-Cell Patch-Clamp Electrophysiology for Nav1.8 Inhibition Assay
Objective: To determine the concentration-dependent inhibition of Nav1.8 channels by Funapide enantiomers.
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel (hNav1.8).
Solutions:
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
Procedure:
HEK293 cells expressing hNav1.8 are cultured on glass coverslips.
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
A borosilicate glass micropipette with a resistance of 2-4 MΩ when filled with the internal solution is used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-seal").
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
The cell is held at a holding potential of -100 mV.
Nav1.8 currents are elicited by a depolarizing voltage step to 0 mV for 50 ms.
A baseline recording of the Nav1.8 current is established.
The cells are then perfused with the external solution containing increasing concentrations of the Funapide enantiomer.
The peak inward sodium current is measured at each concentration after the effect has reached a steady state.
The percentage of inhibition is calculated for each concentration relative to the baseline current.
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Workflow for determining the IC50 of Funapide enantiomers on Nav1.8.
In Vivo Pain Models
To assess the analgesic efficacy of Funapide enantiomers in a more physiologically relevant context, various animal models of pain are utilized. These models can be broadly categorized into those for acute, inflammatory, and neuropathic pain.
Commonly Used In Vivo Pain Models:
Formalin Test (Inflammatory Pain): Involves the injection of a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response (an initial acute phase followed by a longer-lasting inflammatory phase). The analgesic effect of a compound is determined by its ability to reduce pain-related behaviors such as licking and flinching.
Carrageenan-induced Paw Edema (Inflammatory Pain): Carrageenan is injected into the paw, causing inflammation and hyperalgesia (increased sensitivity to pain). The effectiveness of a drug is measured by its ability to reduce the swelling and reverse the hyperalgesia.
Chronic Constriction Injury (CCI) Model (Neuropathic Pain): This model involves loosely ligating the sciatic nerve, which leads to the development of chronic neuropathic pain symptoms, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia. The efficacy of a compound is assessed by its ability to alleviate these symptoms.
Overview of in vivo pain models and their corresponding behavioral readouts.
Conclusion
The available evidence strongly indicates that the (S)-enantiomer of Funapide is the primary contributor to its inhibitory activity on the Nav1.8 sodium channel. For researchers and drug developers, this highlights the importance of stereochemistry in the design and evaluation of novel Nav1.8-targeting analgesics. Future studies providing a quantitative comparison of the IC50 values of the (S) and (R) enantiomers on Nav1.8 would be highly valuable for a more complete understanding of Funapide's structure-activity relationship. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.
A Comparative Analysis of Off-Target Effects: (R)-Funapide vs. Funapide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the known pharmacological effects of Funapide and its R-enantiomer, (R)-Funapide, with a focus on their off-ta...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known pharmacological effects of Funapide and its R-enantiomer, (R)-Funapide, with a focus on their off-target profiles. Funapide, a voltage-gated sodium channel (Nav) inhibitor, has been investigated for its analgesic properties. As with any chiral compound, understanding the pharmacological profile of individual enantiomers is critical for a comprehensive assessment of its therapeutic potential and safety. While detailed, direct comparative studies on the off-target effects of (R)-Funapide versus the racemate or the more active S-enantiomer are not extensively available in the public domain, this guide synthesizes the existing data and outlines the established methodologies for such evaluations.
Introduction to Funapide and its Enantiomers
Funapide (also known as XEN402 or TV-45070) is a potent blocker of voltage-gated sodium channels, with primary targets being Nav1.7 and Nav1.8, channels critical in pain signaling pathways.[1] The molecule possesses a chiral center, leading to the existence of two enantiomers: (S)-Funapide and (R)-Funapide. It is understood that (R)-Funapide is the less active of the two enantiomers.
On-Target Activity of Funapide
Funapide has demonstrated potent inhibitory activity against several Nav channel subtypes. The reported IC50 values for Funapide (presumed to be the more active enantiomer or the racemic mixture) are summarized below.
Target
IC50 (nM)
Nav1.7
54
Nav1.5
84
Nav1.6
173
Nav1.2
601
(Data sourced from publicly available information)[2]
This profile indicates a degree of selectivity for Nav1.7 and Nav1.5 over other tested sodium channel isoforms.
Off-Target Effects: A Comparative Overview
A comprehensive, publicly available dataset directly comparing the off-target profiles of (R)-Funapide and Funapide is currently lacking. In drug development, such comparisons are crucial as stereoisomers can exhibit significantly different interactions with off-target proteins, leading to distinct safety and tolerability profiles.[3][4]
Generally, the less active enantiomer of a drug may:
Exhibit a similar off-target profile to the active enantiomer, but with lower potency.
Interact with a different set of off-targets, potentially introducing unique safety concerns.
Be essentially inert at both on- and off-targets at therapeutically relevant concentrations.
Without specific experimental data for (R)-Funapide, a definitive comparison of its off-target effects is not possible at this time.
Experimental Protocols for Off-Target Profiling
To assess and compare the off-target effects of drug candidates like Funapide and its enantiomers, a standardized battery of in vitro assays is typically employed. These often include broad screening panels, such as those offered by contract research organizations like Eurofins CEREP.
Radioligand Binding Assays
Radioligand binding assays are a common method to screen for off-target interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand from its target protein.
General Protocol:
Preparation of Target: Cell membranes or recombinant proteins expressing the target of interest are prepared.
Incubation: The target preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., (R)-Funapide or Funapide).
Separation: Bound and free radioligand are separated, typically by filtration.
Detection: The amount of radioactivity bound to the target is quantified using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Kinase Inhibition Assays
To evaluate off-target effects on the kinome, in vitro kinase activity assays are performed against a large panel of protein kinases.
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a kinase.
General Protocol:
Assay Setup: A reaction mixture is prepared containing the kinase, a substrate (often a peptide), and ATP.
Compound Addition: The test compound is added at various concentrations.
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
Detection of Activity: The phosphorylation of the substrate is measured. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.
Data Analysis: The IC50 value for the inhibition of each kinase is calculated.
Electrophysiological Assays
For assessing activity on other ion channels, electrophysiology techniques are the gold standard.
Principle: These methods directly measure the flow of ions through a channel in response to a test compound.
General Protocol:
Cell Preparation: Cells expressing the ion channel of interest are cultured.
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.
Compound Application: The test compound is applied to the cell at different concentrations.
Data Acquisition and Analysis: Changes in the ion channel's activity (e.g., inhibition or activation) are recorded and analyzed to determine the compound's potency (IC50).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of Funapide and the general workflows for assessing off-target effects.
Funapide's primary mechanism of action.
General workflow for off-target screening.
Conclusion
While Funapide shows promise as a Nav1.7/1.8 inhibitor, a comprehensive understanding of its off-target pharmacology, and particularly that of its less active (R)-enantiomer, is essential for a complete risk-benefit assessment. The lack of publicly available, direct comparative data on the off-target profiles of (R)-Funapide and Funapide highlights a significant data gap. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to generate such critical data, which is indispensable for the advancement of any chiral drug candidate. Further research is warranted to fully characterize and compare the off-target effects of the Funapide enantiomers.
A Head-to-Head Comparison of (R)-Funapide and Other Nav1.7 Blockers for Pain Research
For Researchers, Scientists, and Drug Development Professionals The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics. Its pivotal role in pain signaling pathways...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics. Its pivotal role in pain signaling pathways, underscored by human genetic studies, has spurred the development of numerous selective blockers. This guide provides a head-to-head comparison of (R)-Funapide and other notable Nav1.7 inhibitors, focusing on their pharmacological profiles and performance in preclinical models. The information is intended to assist researchers in selecting appropriate tools for their studies and to provide a comparative landscape for drug development professionals.
Quantitative Comparison of Nav1.7 Blocker Potency and Selectivity
Note: IC50 values can vary depending on the experimental conditions and cell types used. The data presented here is for comparative purposes. Development of Funapide was discontinued in 2022.
Preclinical Efficacy Overview
Direct head-to-head preclinical studies comparing the in vivo efficacy of (R)-Funapide with PF-05089771 and Raxatrigine in the same pain models are limited in publicly available literature. However, individual studies have demonstrated the analgesic potential of these compounds in various models of inflammatory and neuropathic pain.
Funapide (TV-45070/XEN402) , the parent compound of (R)-Funapide, has been evaluated in both oral and topical formulations. It has shown efficacy in models of inherited erythromelalgia, a condition caused by gain-of-function mutations in Nav1.7.[4] Clinical trials have explored its use for postherpetic neuralgia and osteoarthritis pain.[5][6]
PF-05089771 has demonstrated significant pain relief in preclinical neuropathic pain models.[7] However, its clinical development for painful diabetic peripheral neuropathy was halted due to a lack of efficacy compared to placebo and pregabalin.[8] Interestingly, intrathecal administration of PF-05089771 in mice produced rapid and long-lasting analgesia across multiple pain models, suggesting that the route of administration can significantly impact its efficacy.
Raxatrigine (Vixotrigine) has been investigated for trigeminal neuralgia and lumbosacral radiculopathy.[5] Its broader spectrum of activity against multiple Nav subtypes may contribute to its analgesic effects but could also present a different side-effect profile compared to highly selective Nav1.7 blockers.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are outlines of key experimental protocols used to evaluate the efficacy of Nav1.7 blockers.
In Vitro Electrophysiology: IC50 Determination
Objective: To determine the concentration of a compound that inhibits 50% of the sodium current mediated by a specific Nav channel subtype.
Methodology:
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav channel subtype of interest (e.g., Nav1.7, Nav1.1, etc.) are cultured under standard conditions.
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. To assess state-dependent inhibition, protocols are designed to hold the channels in different conformational states (resting, open, or inactivated). For example, to assess inactivated-state block, the membrane potential is held at a depolarized level (e.g., -60 mV) where a significant fraction of channels are in the inactivated state.
Compound Application: A range of concentrations of the test compound is applied to the cells.
Data Analysis: The peak sodium current amplitude is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
In Vivo Animal Model: Formalin Test
Objective: To assess the analgesic efficacy of a compound in a model of inflammatory pain.
Methodology:
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are habituated to the testing environment before the experiment.
Compound Administration: The test compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time point before the formalin injection.
Formalin Injection: A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
Behavioral Observation: Immediately after the injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-60 minutes post-injection), reflecting inflammatory processes and central sensitization.
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between the compound-treated group and a vehicle-treated control group.
In Vivo Animal Model: Neuropathic Pain (Chronic Constriction Injury - CCI)
Objective: To evaluate the efficacy of a compound in a model of nerve injury-induced neuropathic pain.
Methodology:
Animals: Adult male Sprague-Dawley rats are frequently used.
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed. Proximal to the trifurcation, four loose ligatures of chromic gut suture are tied around the nerve.
Behavioral Testing: At a set time point after surgery (e.g., 7-14 days), when neuropathic pain behaviors are established, baseline sensitivity to mechanical and thermal stimuli is assessed.
Mechanical Allodynia: Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
Thermal Hyperalgesia: A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.
Compound Administration: The test compound or vehicle is administered.
Post-Dosing Behavioral Testing: Mechanical and thermal sensitivity are reassessed at various time points after compound administration.
Data Analysis: The paw withdrawal thresholds and latencies are compared between the compound-treated and vehicle-treated groups to determine the reversal of allodynia and hyperalgesia.
Visualizing the Nav1.7 Signaling Pathway
The following diagram illustrates the central role of the Nav1.7 channel in the transmission of pain signals in nociceptive neurons.
Nav1.7's role as a threshold channel in pain signal transmission.
A Researcher's Guide to the Statistical Analysis of Enantiomer Bioactivity
For drug development professionals, researchers, and scientists, understanding the differential effects of enantiomers is paramount. Since enantiomers can exhibit widely varied pharmacological and toxicological profiles,...
Author: BenchChem Technical Support Team. Date: November 2025
For drug development professionals, researchers, and scientists, understanding the differential effects of enantiomers is paramount. Since enantiomers can exhibit widely varied pharmacological and toxicological profiles, rigorous statistical comparison of their bioactivity is a critical step in preclinical research.[1][2] This guide provides a framework for these comparisons, complete with experimental protocols and data presentation standards.
Comparing Biological Activity: A Quantitative Approach
The primary goal when comparing an active enantiomer (eutomer) and its less active counterpart (distomer) is to quantify the difference in their biological effect. This is often expressed using metrics like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). A lower IC50/EC50 value indicates a higher potency.
Summarized Bioactivity Data
The following table presents hypothetical data from a competitive binding assay designed to measure the IC50 of two enantiomers, (R)-Isomer and (S)-Isomer, against a specific G-protein coupled receptor.
Enantiomer
Replicate 1 IC50 (nM)
Replicate 2 IC50 (nM)
Replicate 3 IC50 (nM)
Mean IC50 (nM)
Standard Deviation (nM)
(R)-Isomer
15.2
16.1
14.8
15.37
0.66
(S)-Isomer
250.5
265.2
244.8
253.5
10.3
Statistical Analysis Workflow
To determine if the observed difference in mean IC50 values between the two enantiomers is statistically significant, a common approach is to use an independent samples t-test. This test compares the means of two independent groups to determine whether there is a significant difference between them.
A dot code block outlining the logical flow of this statistical analysis is provided below.
Statistical analysis workflow for comparing enantiomer IC50 values.
Experimental Protocols
A detailed and standardized experimental protocol is essential for generating reliable and reproducible data.
Protocol: In Vitro Competitive Binding Assay
Objective: To determine the IC50 value for each enantiomer by measuring its ability to displace a known radiolabeled ligand from its receptor.
Materials:
(R)-Isomer and (S)-Isomer stock solutions
Radiolabeled ligand (e.g., ³H-ligand)
Cell membranes expressing the target receptor
Assay buffer (e.g., Tris-HCl, pH 7.4)
Scintillation fluid
96-well filter plates
Scintillation counter
Procedure:
Prepare Serial Dilutions: Create a series of dilutions for both the (R)-Isomer and (S)-Isomer.
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and the varying concentrations of the test enantiomers. Include control wells with no enantiomer (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).
Incubation: Incubate the plates at a specified temperature for a set period to allow the binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through the filter plates and wash with cold assay buffer to separate the bound from the free radioligand.
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the enantiomer concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram illustrates the general workflow for this experimental protocol.
Experimental workflow for an in vitro competitive binding assay.
Differential Signaling Pathways
Enantiomers often exhibit different affinities for their biological targets, such as receptors or enzymes, due to the chiral nature of these macromolecules.[3] This difference in binding can lead to varied downstream signaling events.
For example, consider a scenario where the (R)-Isomer is a potent agonist of a G-protein coupled receptor (GPCR), while the (S)-Isomer is a weak antagonist. The binding of the (R)-Isomer would initiate a signaling cascade, whereas the (S)-Isomer would block the receptor and inhibit signaling.
The diagram below illustrates a simplified, hypothetical signaling pathway demonstrating this differential effect.
(R)-Funapide: A Comparative Analysis of Ion Channel Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cross-reactivity of (R)-Funapide with other ion channels. Funapide, and its (R)-enantiomer, are known inhi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of (R)-Funapide with other ion channels. Funapide, and its (R)-enantiomer, are known inhibitors of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are key mediators of pain signaling.[1] Understanding the selectivity profile of (R)-Funapide is crucial for assessing its therapeutic potential and predicting potential off-target effects.
While specific quantitative cross-reactivity data for the (R)-enantiomer of Funapide across a broad panel of ion channels is not extensively available in the public domain, this guide summarizes the known inhibitory activity of the racemic mixture, Funapide, against various sodium channel subtypes. This information, coupled with detailed experimental protocols for assessing ion channel activity, provides a framework for evaluating the selectivity of (R)-Funapide and similar compounds.
Quantitative Analysis of Funapide Activity on Voltage-Gated Sodium Channels
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Funapide against a panel of voltage-gated sodium channel subtypes. It is important to note that (R)-Funapide is reported to be the less active enantiomer.
Ion Channel Subtype
IC50 (nM)
Nav1.2
601
Nav1.5
84
Nav1.6
173
Nav1.7
54
Experimental Methodologies
The assessment of a compound's cross-reactivity with various ion channels is typically conducted using a combination of electrophysiological and radioligand binding assays. These techniques provide quantitative data on the functional inhibition and binding affinity of the compound, respectively.
Electrophysiology Assays
Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of a compound on ion channels.[4] This technique allows for the direct measurement of ion currents through channels in living cells or cell membranes.
Objective: To determine the inhibitory effect of (R)-Funapide on a panel of ion channels by measuring changes in ion channel currents.
Typical Protocol:
Cell Culture and Transfection: Stably or transiently transfect mammalian cell lines (e.g., HEK293, CHO) with the specific ion channel subtype of interest. Culture the cells under appropriate conditions to ensure robust channel expression.
Cell Preparation: On the day of the experiment, prepare a single-cell suspension from the cultured cells.
Patch-Clamp Recording:
Utilize a whole-cell patch-clamp configuration to record ion currents.
Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the cell membrane.
Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.
Apply specific voltage protocols to elicit channel activation and record the resulting currents using a patch-clamp amplifier and data acquisition software.
Compound Application: Apply a range of concentrations of (R)-Funapide to the cells via a perfusion system.
Data Analysis:
Measure the peak current amplitude in the absence and presence of different concentrations of (R)-Funapide.
Construct concentration-response curves and calculate the IC50 value using appropriate pharmacological software.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or ion channel by measuring the displacement of a known radiolabeled ligand.[5][6]
Objective: To determine the binding affinity (Ki) of (R)-Funapide to a panel of ion channels.
Typical Protocol:
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the ion channel of interest. This typically involves homogenization and centrifugation to isolate the membrane fraction.
Binding Reaction:
In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) and a range of concentrations of the unlabeled test compound ((R)-Funapide).
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
Quantification of Radioactivity: Measure the amount of radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the primary targets of Funapide (Nav1.7 and Nav1.8) in nociceptive neurons and a general workflow for assessing ion channel cross-reactivity.
Figure 1: Simplified signaling pathway of Nav1.7 and Nav1.8 in pain perception.
Figure 2: General workflow for ion channel cross-reactivity screening.
Validating the Stereochemical Identity of (R)-Funapide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of (R)-Funapide, focusing on the validation of its stereochemical identity and its performance relative to its mo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-Funapide, focusing on the validation of its stereochemical identity and its performance relative to its more active enantiomer. Funapide is a potent inhibitor of the voltage-gated sodium channels NaV1.7 and NaV1.8 and was investigated as a novel analgesic for chronic pain conditions.[1] The development of Funapide was discontinued in 2022.[1] As with many chiral molecules, the biological activity of Funapide is stereospecific, with one enantiomer exhibiting significantly higher potency. This document outlines the experimental data and protocols that differentiate the stereoisomers of Funapide.
Experimental Protocols for Stereochemical Validation
The validation of the stereochemical identity of (R)-Funapide involves two primary analytical techniques: chiral High-Performance Liquid Chromatography (HPLC) for separating the enantiomers and X-ray crystallography for determining the absolute configuration.
Chiral HPLC for Enantiomeric Separation
Objective: To separate and quantify the (R) and (S) enantiomers of Funapide.
Methodology: A common approach for the chiral separation of spiro-oxindole compounds like Funapide involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.
Instrumentation: A standard HPLC system equipped with a UV detector is used.
Column: A chiral column, for example, a Chiralpak® IA or similar column containing a polysaccharide-based chiral selector immobilized on a silica support.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. For example, a starting mobile phase could be 80:20 (v/v) hexane:isopropanol.
Flow Rate: A typical flow rate is 1.0 mL/min.
Detection: The enantiomers are detected by UV absorbance at a wavelength where the compound exhibits maximum absorbance.
Procedure:
A standard solution of racemic Funapide is prepared in the mobile phase.
The solution is injected onto the chiral HPLC column.
The chromatogram is recorded, showing two distinct peaks corresponding to the (R) and (S) enantiomers.
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
To identify the peak corresponding to the (R)-enantiomer, a reference standard of (R)-Funapide is required.
X-ray Crystallography for Absolute Configuration Determination
Objective: To unequivocally determine the three-dimensional arrangement of atoms in (R)-Funapide, thus confirming its absolute stereochemistry.
Methodology: Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of a chiral molecule.
Instrumentation: A single-crystal X-ray diffractometer.
Procedure:
Crystallization: A single crystal of enantiomerically pure (R)-Funapide of suitable quality for X-ray diffraction must be grown. This is often the most challenging step and may involve screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). In some cases, derivatization with a heavy atom is performed to facilitate the determination of absolute configuration.
Data Collection: The crystal is mounted on the diffractometer and irradiated with X-rays. The diffraction pattern is collected as a series of images.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build a model of the molecule.
Determination of Absolute Configuration: The absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, often expressed by the Flack parameter. A Flack parameter close to zero for the proposed (R) configuration confirms the assignment.
Visualizing Key Processes
To better understand the context of Funapide's activity and the validation of its stereochemistry, the following diagrams illustrate the relevant biological pathway and experimental workflow.
Caption: Role of Nav1.7 in pain signal transmission and its inhibition by Funapide.
Caption: Experimental workflow for the separation and absolute configuration determination of (R)-Funapide.
Comparative Review of Funapide Isomers: A Focus on Preclinical Data
Funapide, a novel voltage-gated sodium channel (Nav) inhibitor, has been investigated for its potential as an analgesic. The molecule exists as a pair of enantiomers, (S)-Funapide and (R)-Funapide.
Author: BenchChem Technical Support Team. Date: November 2025
Funapide, a novel voltage-gated sodium channel (Nav) inhibitor, has been investigated for its potential as an analgesic. The molecule exists as a pair of enantiomers, (S)-Funapide and (R)-Funapide. Preclinical data indicate that the pharmacological activity of Funapide resides primarily in the (S)-enantiomer.
Funapide, also known by its developmental codes TV-45070 and XEN402, was developed for the treatment of various chronic pain conditions, including osteoarthritis, neuropathic pain, and erythromelalgia.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels, particularly Nav1.7 and Nav1.8, which are crucial for pain signal transmission.[1] The development of Funapide was discontinued in 2022.[1]
Stereoselectivity and Pharmacological Activity
While detailed quantitative data comparing the inhibitory activity of the individual (S)- and (R)-enantiomers of Funapide against a panel of sodium channel subtypes is not extensively available in the public domain, it is established that the (S)-enantiomer is the pharmacologically active form.[2] The (R)-enantiomer has been described as being less active.[1]
The racemic mixture of Funapide has been evaluated for its inhibitory potency against several Nav channel subtypes. The reported 50% inhibitory concentrations (IC50) for the racemate are:
This data indicates that racemic Funapide has the highest potency for Nav1.7, a channel genetically validated as a key player in human pain perception.
Note: This data represents the activity of the racemic mixture, not the individual enantiomers.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav Channel Inhibition
The determination of IC50 values for Funapide's inhibition of voltage-gated sodium channels is typically performed using the whole-cell patch-clamp technique on cells heterologously expressing the specific Nav channel subtype. A detailed protocol for such an assay would generally involve the following steps:
Cell Culture: Mammalian cell lines (e.g., HEK293 or CHO cells) stably transfected with the human Nav channel alpha subunit of interest are cultured under standard conditions.
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
Electrophysiological Recording:
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
Glass micropipettes with a specific resistance are filled with an internal solution containing ions that mimic the intracellular environment and are used to form a high-resistance seal with the cell membrane.
The cell membrane is then ruptured to achieve the whole-cell configuration.
Voltage Protocols:
Cells are held at a negative holding potential (e.g., -120 mV) to ensure the channels are in a resting state.
Depolarizing voltage steps are applied to elicit sodium currents. The specific voltage protocol can be designed to assess the state-dependent inhibition of the compound (i.e., its affinity for the resting, open, or inactivated states of the channel).
Compound Application:
Funapide (or its isomers) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the external recording solution.
The different concentrations of the compound are perfused over the cell, and the resulting inhibition of the sodium current is measured.
Data Analysis:
The peak sodium current amplitude is measured before and after the application of the compound.
The percentage of inhibition is calculated for each concentration.
A concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration.
The IC50 value is determined by fitting the concentration-response curve with a suitable equation (e.g., the Hill equation).
Signaling Pathways and Experimental Workflows
The primary mechanism of action of Funapide is the direct blockade of voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in nociceptive neurons. This interruption of the pain signal is the key signaling event.
Below are diagrams illustrating the pain signaling pathway and a typical experimental workflow for evaluating Nav channel inhibitors.
Figure 1: Simplified Pain Signaling Pathway and Mechanism of Funapide Action.
Figure 2: General Experimental Workflow for Preclinical Evaluation of Funapide Isomers.
Conclusion
Based on the available preclinical information, Funapide's analgesic potential is attributed to the (S)-enantiomer's ability to block voltage-gated sodium channels, with a notable potency for Nav1.7. A comprehensive comparative analysis of the isomers is hindered by the lack of publicly available, side-by-side quantitative data on their inhibitory profiles and pharmacokinetic properties. Further research disclosing these specific details would be necessary for a complete understanding of the stereoselective pharmacology of Funapide.